Benz[f]isoquinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[f]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-4-12-10(3-1)5-6-11-9-14-8-7-13(11)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXCGCPMGZBMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177436 | |
| Record name | Benz(f)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229-67-4 | |
| Record name | Benz(f)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000229674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(f)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzo[f]isoquinoline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structural features, physicochemical properties, and synthetic approaches for benzo[f]isoquinoline. The information is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.
Core Structure and IUPAC Numbering
Benzo[f]isoquinoline is a polycyclic aromatic hydrocarbon and a nitrogen-containing heterocycle. It belongs to the family of benzopyridines, which are characterized by a benzene ring fused to a pyridine ring. Specifically, it is a structural isomer of benzo[h]isoquinoline and benzo[g]isoquinoline. The IUPAC name for this compound is benzo[f]isoquinoline.
The numbering of the benzo[f]isoquinoline ring system follows the standardized rules for fused heterocyclic systems. The numbering commences from a carbon atom adjacent to a bridgehead, proceeds around the periphery of the entire ring system, and assigns the lowest possible number to the heteroatom.
Caption: IUPAC numbering of the benzo[f]isoquinoline core structure.
Physicochemical Properties
A summary of key physicochemical properties of benzo[f]isoquinoline is provided in the table below. These values are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₃H₉N | - | [1][2] |
| Molecular Weight | 179.22 | g/mol | [1][2] |
| Melting Point | 98 - 98.5 | °C | [3] |
| Boiling Point (Predicted) | 366.0 ± 11.0 | °C | [3] |
| Density (Predicted) | 1.187 ± 0.06 | g/cm³ | [3] |
| pKa | 4.65 ± 0.10 | - | [3] |
| LogP (Octanol/Water Partition Coefficient) | 3.388 | - | [1] |
| Water Solubility (log₁₀WS) | -4.85 | mol/L | [1] |
| Ionization Energy | 8.30 ± 0.10 | eV | [1] |
Synthesis of Benzo[f]isoquinoline
The synthesis of the unsubstituted benzo[f]isoquinoline core is less commonly detailed in readily accessible literature compared to its derivatives. However, established synthetic strategies in heterocyclic chemistry can be applied.
General Synthetic Approaches
Several methods have been reported for the synthesis of the broader benzoquinoline and benzoisoquinoline families. One of the cited methods for the preparation of benzo[f]isoquinoline is through the photochemical cyclodehydrogenation of 3-stilbazole . This reaction typically involves the irradiation of a dilute solution of the stilbazole precursor in a suitable solvent, leading to intramolecular cyclization and subsequent dehydrogenation to form the aromatic benzo[f]isoquinoline ring system.
For the synthesis of substituted benzo[f]isoquinoline derivatives, modern cross-coupling reactions are frequently employed. Methodologies such as the Suzuki or Negishi cross-coupling , followed by a base-induced cyclization, have proven effective. These multi-step sequences allow for the controlled introduction of various substituents onto the core structure.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of the parent, unsubstituted benzo[f]isoquinoline are not extensively available in publicly accessible scientific literature. Researchers aiming to synthesize this compound may need to adapt procedures from related syntheses of its derivatives or other isomeric benzopyridines. The development of a specific protocol would typically involve:
-
Synthesis of the Precursor: For the photochemical route, this would involve the synthesis of 3-stilbazole.
-
Cyclization Reaction: This step would require careful optimization of reaction conditions, including solvent, concentration, light source, and reaction time, to maximize the yield of the desired product.
-
Purification: The final product would need to be isolated and purified from the reaction mixture, likely using techniques such as column chromatography and recrystallization.
-
Characterization: The identity and purity of the synthesized benzo[f]isoquinoline would be confirmed using standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Due to the lack of a specific, detailed public-domain protocol, researchers are advised to consult specialized synthetic organic chemistry literature and databases for more granular details on these types of reactions.
References
An In-depth Technical Guide to Benz[f]isoquinoline: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of benz[f]isoquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry. This document details experimental methodologies for its synthesis and key reactions, presents quantitative data in structured tables, and visualizes relevant biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and Isoquinoline
| Property | This compound | Isoquinoline |
| Molecular Formula | C₁₃H₉N[1] | C₉H₇N[2] |
| Molecular Weight | 179.22 g/mol [1] | 129.16 g/mol [2] |
| Melting Point | Not available | 26-28 °C[2] |
| Boiling Point | Not available | 242-243 °C[2] |
| Appearance | Not available | Colorless hygroscopic liquid or platelets[2] |
| Solubility | Soluble in various organic solvents.[3][4] | Soluble in ethanol, acetone, diethyl ether, and other common organic solvents; sparingly soluble in water.[2][3][4] |
| pKa (of the conjugate acid) | 5.37 ± 0.30 (Predicted) | 5.14[2] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.
Table 2: Spectral Data of this compound
| Spectroscopic Technique | Key Data and Observations |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 179. Other major fragments observed at m/z = 178 and 151.[1] |
| ¹H NMR Spectroscopy | Data for the closely related isomer, 7,8-benzoquinoline, shows characteristic aromatic proton signals in the range of δ 7.5-9.3 ppm.[5] Specific assignments for this compound require experimental determination. |
| ¹³C NMR Spectroscopy | Data for isoquinoline shows signals for the nine carbon atoms, with the carbon adjacent to the nitrogen being significantly deshielded.[6] Specific data for this compound is needed. |
| Infrared (IR) Spectroscopy | Expected to show characteristic peaks for C-H stretching of aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system. |
| UV-Vis Spectroscopy | The UV absorption of isoquinoline is reminiscent of both quinoline and naphthalene, with maxima (λmax) at 317, 266, and 217 nm.[7] A bathochromic shift is observed in acidic solution.[7] |
Synthesis of this compound: Experimental Protocols
Several synthetic routes have been developed for the preparation of the isoquinoline and benzoisoquinoline core. The Pomeranz-Fritsch reaction and the Suzuki-Miyaura cross-coupling are two prominent and versatile methods.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classic and efficient method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal.[8][9][10][11][12]
Experimental Protocol: A General Procedure
-
Formation of the Benzalaminoacetal (Schiff Base):
-
An appropriate benzaldehyde is condensed with a 2,2-dialkoxyethylamine. This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation.
-
-
Acid-Catalyzed Cyclization:
-
The resulting benzalaminoacetal is treated with a strong acid, commonly concentrated sulfuric acid, to induce cyclization.[9]
-
The reaction mixture is heated to promote the elimination of alcohol and subsequent aromatization to yield the isoquinoline ring system.
-
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that can be adapted for the synthesis of biaryl compounds, including precursors to benzoisoquinolines.[6][13][14][15][16]
Experimental Protocol: A General Procedure
-
Reaction Setup:
-
A reaction vessel is charged with an appropriate aryl halide (e.g., a brominated benzene derivative) and a heterocyclic boronic acid or ester.
-
A palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand (e.g., a phosphine) are added.[13]
-
A base (e.g., K₂CO₃, Cs₂CO₃) and a solvent (e.g., dioxane, toluene, DMF) are added to the mixture.
-
-
Reaction Execution:
-
The reaction mixture is typically degassed and heated under an inert atmosphere (e.g., argon or nitrogen) to the desired temperature (often in the range of 80-110 °C).[13]
-
The reaction progress is monitored by techniques such as TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The crude product is then purified using standard techniques like column chromatography.
-
Chemical Reactivity of the this compound Core
The reactivity of the this compound nucleus is dictated by the electronic properties of the fused aromatic system and the presence of the nitrogen atom.
Electrophilic Substitution
The pyridine ring in isoquinoline is electron-deficient and therefore generally deactivated towards electrophilic attack. Electrophilic substitution reactions, such as nitration and halogenation, preferentially occur on the benzene ring, typically at positions 5 and 8.[4]
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 5-nitro- and 8-nitrothis compound.
-
Halogenation: Bromination, for instance, in the presence of a Lewis acid catalyst, would also be expected to occur at the 5 and 8 positions.
Nucleophilic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-1 position.[4] Strong nucleophiles, such as organolithium reagents or sodium amide, can be used to introduce substituents at this position.
Biological Relevance and Signaling Pathways
Derivatives of this compound have emerged as potent ligands for sigma (σ) receptors, a unique class of intracellular proteins.[17] These receptors are implicated in a variety of neurological and psychiatric conditions, making this compound derivatives attractive candidates for drug development.[17]
Sigma Receptor Signaling
The sigma-1 receptor (σ₁R) is a chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). It plays a crucial role in regulating intracellular calcium signaling and cellular stress responses.
Under normal conditions, σ₁R is associated with the binding immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by ligands (such as certain this compound derivatives) or cellular stress, σ₁R dissociates from BiP and can then interact with and modulate the activity of various client proteins, including the inositol 1,4,5-trisphosphate receptor (IP₃R). This modulation of IP₃R activity influences the release of calcium from the ER, which in turn affects mitochondrial function and cellular bioenergetics.
This guide provides a foundational understanding of the physical and chemical properties of this compound, outlines key synthetic methodologies, and highlights its importance in the context of drug discovery, particularly as ligands for the sigma receptor. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this important heterocyclic scaffold.
References
- 1. This compound | C13H9N | CID 123043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 10. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. organicreactions.org [organicreactions.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 16. This compound analogues as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Isoquinoline Alkaloid Landscape: A Technical Guide to Protoberberine and Benzylisoquinoline Derivatives from Natural Sources
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents frequently turns to the vast and intricate world of natural products. Among these, isoquinoline alkaloids represent a large and structurally diverse family of compounds with a wide array of potent biological activities. This guide delves into the core of isoquinoline alkaloid research, with a specific focus on two prominent subclasses: protoberberine and benzylisoquinoline alkaloids. While the inquiry into benz[f]isoquinoline derivatives was initiated, extensive literature searches have revealed a notable absence of this specific scaffold from documented natural sources. Consequently, this whitepaper will provide a comprehensive overview of the closely related and pharmacologically significant protoberberine and benzylisoquinoline alkaloids, for which a wealth of scientific data exists. These compounds are of significant interest to the pharmaceutical industry for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide aims to be an essential resource by providing detailed information on their natural origins, quantitative data, biosynthetic pathways, and the experimental protocols required for their isolation and characterization.
Natural Sources of Protoberberine and Benzylisoquinoline Alkaloids
Protoberberine and benzylisoquinoline alkaloids are predominantly found in a variety of plant families, with a significant presence in the Papaveraceae, Berberidaceae, Ranunculaceae, and Fumariaceae families.[3] These alkaloids have also been isolated from some marine organisms.[4] The following tables summarize the key natural sources and the quantitative data of some representative alkaloids.
Table 1: Protoberberine Alkaloids from Natural Sources
| Alkaloid | Natural Source(s) | Plant Part(s) | Quantitative Data (mg/g of dry plant material, unless otherwise noted) |
| Berberine | Berberis vulgaris[5], Coptis chinensis, Thalictrum foetidum[6] | Root, Rhizome, Stem Bark | 0.308 (in T. foetidum root)[6] |
| Palmatine | Berberis thunbergii[3], Pseudofumaria lutea[6] | Seeds, Root, Herb | 0.268 (in P. lutea root)[6] |
| Jatrorrhizine | Berberis thunbergii[3] | Seeds | - |
| Coptisine | Coptis chinensis[1], Corydalis yanhusuo[1] | Rhizome | - |
| Stylopine | Lamprocapnos spectabilis[6] | Root, Herb | - |
Table 2: Benzylisoquinoline Alkaloids from Natural Sources
| Alkaloid | Natural Source(s) | Plant Part(s) | Quantitative Data (mg/g of dry plant material, unless otherwise noted) |
| Papaverine | Papaver somniferum[1] | Latex | - |
| Tetrahydropalmatine | Corydalis yanhusuo[1] | Tuber | - |
| (+)-Reticuline | Argemone mexicana[4] | Aerial parts | - |
| Berbamine | Berberis thunbergii[3], Berberis vulgaris[5] | Seeds, Root Bark | - |
| Aromoline | Berberis vulgaris[5] | Root Bark | - |
Biosynthesis of Protoberberine and Benzylisoquinoline Alkaloids
The biosynthesis of these alkaloids is a complex process that originates from the amino acid L-tyrosine.[2] A series of enzymatic reactions leads to the formation of the central intermediate, (S)-reticuline, which serves as a branch point for the synthesis of a wide variety of isoquinoline alkaloid skeletons. The berberine bridge enzyme (BBE) is a key enzyme that catalyzes the conversion of (S)-reticuline into (S)-scoulerine, the precursor to the protoberberine scaffold.[1][2]
Experimental Protocols
The isolation and characterization of protoberberine and benzylisoquinoline alkaloids from natural sources involve a series of well-established experimental procedures.
General Experimental Workflow
The overall process begins with the extraction of alkaloids from the plant material, followed by purification and finally, structural elucidation.
Detailed Methodologies
1. Extraction of Alkaloids from Berberis Species [3]
-
Plant Material Preparation: The dried and powdered plant material (e.g., root bark) is subjected to extraction.
-
Solvent Extraction: The powdered material is typically extracted with methanol at room temperature for an extended period (e.g., 72 hours). This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is suspended in a dilute acid (e.g., 5% HCl) and filtered.
-
The acidic aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic compounds.
-
The aqueous layer is basified with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10.
-
The basified solution is then extracted with a chlorinated solvent (e.g., dichloromethane or chloroform). The organic layer now contains the tertiary alkaloid bases.
-
The aqueous layer can be further treated to isolate quaternary alkaloids.
-
-
Drying and Concentration: The organic extract containing the tertiary alkaloids is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude tertiary alkaloid fraction.
2. Chromatographic Separation and Purification
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel.
-
A solvent gradient of increasing polarity is used for elution. For instance, a gradient of chloroform-methanol is commonly employed.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC to yield pure alkaloids.
3. Structure Elucidation [5]
-
Spectroscopic Analysis: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophoric system of the molecule.
-
4. Quantitative Analysis by HPLC [6]
-
Sample Preparation: A known amount of the dried plant material is extracted with a suitable solvent system (e.g., methanol-water mixture) using ultrasonication or maceration. The extract is then filtered and diluted to a known volume.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing an acid like formic acid or a buffer) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: A Diode Array Detector (DAD) is commonly used for detection at a specific wavelength corresponding to the maximum absorbance of the target alkaloids.
-
-
Quantification: A calibration curve is constructed using standard solutions of the pure alkaloids at different concentrations. The concentration of the alkaloids in the plant extract is then determined by comparing the peak area of the analyte with the calibration curve.
Conclusion
While the natural occurrence of this compound derivatives remains to be established, the structurally related protoberberine and benzylisoquinoline alkaloids offer a rich and promising field of study for drug discovery and development. The methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical diversity of these potent natural products. Further investigation into the biosynthesis of these compounds could also open up new avenues for their biotechnological production, overcoming the limitations of extraction from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 6. Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Benz[f]isoquinoline Core Structure for Drug Discovery Professionals
Abstract
The benz[f]isoquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, chemical properties, and applications in drug development. We present a detailed analysis of its role as a pharmacophore in targeting various biological systems, with a particular focus on its anticancer and neurological applications. This whitepaper summarizes key quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives, and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction to the this compound Core
The this compound core is a tetracyclic aromatic heterocycle consisting of a naphthalene ring fused to an isoquinoline moiety. This rigid, planar structure provides a unique scaffold for the design of novel therapeutic agents. The isoquinoline family of compounds, both naturally occurring and synthetic, is well-established for its wide range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1] The this compound framework, as a specific class of isoquinoline derivatives, has shown exceptional promise in the development of highly selective and potent ligands for various biological targets.
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the stereochemistry of the final product. Key synthetic strategies include modifications of classical isoquinoline syntheses such as the Bischler-Napieralski and Pictet-Spengler reactions, as well as more modern approaches.
A general synthetic approach to construct the octahydrothis compound scaffold, a common core for high-affinity sigma receptor ligands, is outlined below.
Experimental Protocol: Synthesis of a Representative Octahydrothis compound Derivative
This protocol describes a general method for the synthesis of N-substituted trans-1,2,3,4,4a,5,6,10b-octahydrobenz[f]isoquinolines, exemplified by the preparation of a cyclohexyl derivative, a potent sigma receptor ligand.
Step 1: Bischler-Napieralski Cyclization
-
A solution of an appropriately substituted β-phenylethylamine in a suitable solvent (e.g., acetonitrile) is treated with an acyl chloride (e.g., cyclohexanecarbonyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The solvent is removed under reduced pressure, and the resulting amide is purified by column chromatography.
-
The purified amide is then dissolved in a dehydrating solvent (e.g., toluene) and treated with a cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling, the reaction is carefully quenched with ice water and basified with a strong base (e.g., NaOH) to precipitate the dihydroisoquinoline intermediate.
-
The crude product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and concentrated in vacuo.
Step 2: Reduction of the Dihydroisoquinoline Intermediate
-
The crude dihydroisoquinoline is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 2-4 hours until complete consumption of the starting material is observed by TLC.
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated to yield the tetrahydroisoquinoline.
Step 3: Catalytic Hydrogenation for the Octahydrothis compound Core
-
The tetrahydroisoquinoline intermediate is dissolved in an appropriate solvent (e.g., acetic acid or ethanol).
-
A hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added.
-
The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-60 psi) for 12-24 hours.
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure.
-
The resulting residue is purified by column chromatography to yield the desired trans-octahydrothis compound product.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
Certain this compound derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include DNA intercalation and inhibition of key signaling pathways involved in cell proliferation and survival.
-
DNA Intercalation: Some benz[d,e]isoquinoline-1,3-diones, structurally related to the this compound core, have been shown to exert their antitumor effects by intercalating into the DNA double helix. This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis in cancer cells.
-
HER2 Inhibition: A novel series of isoquinoline-tethered quinazoline derivatives has been developed as highly selective inhibitors of Human Epidermal Growth factor Receptor 2 (HER2) over EGFR.[2][3] These compounds have shown enhanced anti-proliferative effects in HER2-dependent cancer cells.[2][3]
Sigma Receptor Modulation
Derivatives of hexa- and octahydrothis compound have been identified as high-affinity ligands for sigma receptors. The sigma-1 receptor, in particular, is implicated in a variety of neurological and psychiatric disorders, including psychosis, anxiety, and neurodegenerative diseases.
-
High-Affinity Ligands: Notably, trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrothis compound has been reported as one of the highest affinity sigma ligands to date, with a Ki value of 0.25 nM. This remarkable affinity and selectivity make it a valuable tool for studying the physiological roles of sigma receptors.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative this compound and related isoquinoline derivatives.
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |
| Isoquinoline-tethered quinazoline | HER2 Kinase | 10-100 nM | [2] |
| Isoquinoline-tethered quinazoline | SKBR3 (HER2+) | 103 nM (for compound 14a) | [2] |
| Benzofuro[3,2-c]quinolines | Leukemia Cell Lines | Varies (µM range) | N/A |
| Benz[d,e]isoquinoline-1,3-diones | CX-1 and LX-1 cells | Potent (specific values not provided in snippets) | N/A |
Table 2: Sigma Receptor Binding Affinity of Octahydrothis compound Derivatives
| Compound | Receptor | Affinity (Ki) | Reference |
| trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrothis compound | Sigma Receptor | 0.25 nM |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are often mediated through the modulation of specific intracellular signaling pathways.
HER2 Signaling Pathway Inhibition
Isoquinoline-tethered quinazoline derivatives have been shown to selectively inhibit HER2, a receptor tyrosine kinase that is overexpressed in certain types of breast cancer.[2][3] Inhibition of HER2 blocks downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and metastasis.
Caption: Inhibition of the HER2 signaling pathway by this compound derivatives.
Modulation of the MAPK/NF-κB Signaling Pathway
Some isoquinoline derivatives have demonstrated anti-inflammatory and anti-migratory effects by inhibiting the MAPK and NF-κB signaling pathways. These pathways are central to the inflammatory response and are also implicated in cancer progression.
Caption: Modulation of the MAPK/NF-κB signaling pathway by isoquinoline derivatives.
Experimental Workflows
The discovery and development of novel this compound-based drugs follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
Experimental Protocol: Sigma Receptor Binding Assay
This protocol outlines the steps for determining the binding affinity of a test compound for sigma receptors using a radioligand competition assay.
Materials:
-
Test compound (e.g., a novel this compound derivative)
-
Membrane preparation from a tissue source rich in sigma receptors (e.g., guinea pig brain)
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine)
-
Non-specific binding control: Haloperidol
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a series of microcentrifuge tubes, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]-DTG in the assay buffer. For determining non-specific binding, a high concentration of haloperidol is used instead of the test compound.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: General experimental workflow for the development of this compound derivatives.
Conclusion
The this compound core represents a versatile and valuable scaffold in modern drug discovery. Its derivatives have demonstrated high affinity and selectivity for important biological targets, including sigma receptors and receptor tyrosine kinases like HER2. The diverse biological activities, coupled with well-established synthetic routes, make the this compound framework a promising starting point for the development of novel therapeutics for cancer, neurological disorders, and other diseases. Further exploration of the structure-activity relationships and mechanisms of action of this important class of compounds is warranted and holds the potential to deliver next-generation medicines.
References
A Technical Guide to the Aromaticity and Electronic Structure of Benz[f]isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz[f]isoquinoline is a polycyclic aza-aromatic hydrocarbon (PAH) belonging to the benzisoquinoline family of compounds. Its rigid, planar structure, incorporating both a carbocyclic aromatic system and a nitrogen-containing heterocyclic ring, makes it a scaffold of significant interest in medicinal chemistry and materials science. The unique electronic properties conferred by the fusion of a naphthalene moiety with a pyridine ring system give rise to its potential applications in the development of novel therapeutic agents and functional organic materials.
A deep understanding of the aromaticity and electronic structure of the this compound core is paramount for predicting its chemical reactivity, intermolecular interactions, and photophysical properties. This, in turn, is crucial for the rational design of new drug candidates that target specific biological receptors and for the engineering of advanced materials with tailored electronic characteristics.
This technical guide provides a comprehensive overview of the aromaticity and electronic structure of this compound. It delves into the theoretical underpinnings of aromaticity in such fused heterocyclic systems, details the computational and experimental methodologies employed to quantify these properties, and presents a comparative analysis of the expected electronic characteristics based on data from analogous compounds.
The Theoretical Framework of Aromaticity in this compound
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. In polycyclic and heterocyclic systems like this compound, the concept is more complex than in simple monocyclic hydrocarbons. The overall aromaticity of the molecule is a result of the interplay between the individual rings. The introduction of a nitrogen atom into the aromatic framework significantly influences the electron distribution and, consequently, the aromatic character of the heterocyclic portion of the molecule.
To provide a quantitative measure of aromaticity, a variety of descriptors, known as aromaticity indices, have been developed. These indices are broadly categorized based on the molecular property they probe: geometry, magnetic effects, or electron delocalization.
-
Geometric Indices: HOMA (Harmonic Oscillator Model of Aromaticity) The HOMA index is a widely used geometric descriptor of aromaticity. It is calculated from the experimental or computationally determined bond lengths within a ring and quantifies the degree of bond length equalization, which is a hallmark of aromatic systems. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values close to 0 or negative values suggest a non-aromatic or anti-aromatic character, respectively.
-
Magnetic Indices: NICS (Nucleus-Independent Chemical Shift) NICS is a magnetic criterion for aromaticity that is based on the shielding or deshielding of a probe nucleus (typically a ghost atom) placed at the center of a ring. Aromatic rings sustain a diatropic ring current in the presence of an external magnetic field, which induces a shielding effect, resulting in a negative NICS value. Conversely, anti-aromatic rings exhibit a paratropic ring current, leading to deshielding and a positive NICS value. The out-of-plane component of the NICS tensor, NICS(1)zz, calculated 1 Å above the ring plane, is often considered a more reliable indicator of π-aromaticity.
-
Electronic Indices: PDI and FLU These indices are based on the extent of electron delocalization in the π-system. The Para-Delocalization Index (PDI) quantifies the electron sharing between para-related carbon atoms in a six-membered ring. Higher PDI values are associated with greater aromaticity. The Aromatic Fluctuation Index (FLU) measures the fluctuation of electron delocalization between adjacent atoms in a ring, with lower FLU values indicating a more aromatic character.
The multidimensional nature of aromaticity necessitates the use of multiple indices for a comprehensive assessment, as illustrated in the diagram below.
Electronic Structure of this compound
The electronic structure of this compound is characterized by a robust σ-framework that defines its molecular geometry and a delocalized π-electron system that governs its aromaticity and reactivity. The presence of the electronegative nitrogen atom in the isoquinoline moiety leads to a polarization of the electron density, with the nitrogen atom and adjacent carbon atoms being more electron-deficient. This has a profound impact on the molecule's reactivity, making the pyridine-like ring more susceptible to nucleophilic attack compared to the carbocyclic rings.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is expected to be distributed primarily over the carbocyclic rings, while the LUMO is likely to have significant contributions from the electron-deficient pyridine-like ring.
Methodologies for Analysis
The investigation of the aromaticity and electronic structure of molecules like this compound relies heavily on computational methods, with experimental techniques providing valuable validation.
Detailed Computational Protocols
Density Functional Theory (DFT) has emerged as the most powerful and widely used computational tool for studying the electronic properties of medium to large-sized molecules. A typical computational workflow for analyzing the aromaticity and electronic structure of this compound is as follows:
-
Geometry Optimization: The first step involves finding the minimum energy structure of the molecule. This is typically performed using a functional such as B3LYP or ωB97XD in conjunction with a Pople-style basis set like 6-311++G(d,p). The optimization process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible.
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable minimum.
-
Calculation of Aromaticity Indices:
-
HOMA: Calculated from the optimized bond lengths.
-
NICS: Computed by placing a ghost atom (Bq) at the geometric center of each ring. The NICS values are then obtained from the negative of the isotropic magnetic shielding tensor. NICS(1)zz, the zz component of the shielding tensor 1 Å above the ring, is also calculated.
-
PDI and FLU: These indices are derived from the analysis of the electron density, often within the framework of the Quantum Theory of Atoms in Molecules (QTAIM).
-
-
Molecular Orbital and Electron Density Analysis: The energies and spatial distributions of the HOMO, LUMO, and other molecular orbitals are obtained from the converged DFT calculation. The electron density distribution and electrostatic potential can be visualized to identify electron-rich and electron-deficient regions of the molecule.
The following diagram illustrates a typical computational workflow for this analysis.
Experimental Protocols
-
X-ray Crystallography: This is the primary experimental technique for determining the precise three-dimensional structure of a molecule in the solid state. The resulting bond lengths can be used to calculate the experimental HOMA value, providing a valuable comparison with computational results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of aromaticity, the chemical shifts of protons in ¹H NMR are influenced by the magnetic environment created by ring currents. Protons attached to aromatic rings are typically deshielded and appear at higher chemical shifts.
Data Presentation and Comparative Analysis
Table 1: Comparative Aromaticity Indices for Individual Rings
| Ring System | HOMA | NICS(0) (ppm) | NICS(1)zz (ppm) |
| Benzene | 1.00 | -7.9 | -29.9 |
| Naphthalene | 0.87 (avg.) | -8.5 (avg.) | -28.0 (avg.) |
| Pyridine | 0.97 | -4.8 | -22.5 |
| This compound (Ring A - Benzene-like) | ~0.9 | ~ -8.0 | ~ -29.0 |
| This compound (Ring B - Benzene-like) | ~0.85 | ~ -8.0 | ~ -27.0 |
| This compound (Ring C - Pyridine-like) | ~0.8 | ~ -4.0 | ~ -20.0 |
Values for this compound are estimations based on trends in related molecules.
It is anticipated that the two carbocyclic rings (A and B) of this compound will exhibit a high degree of aromaticity, with HOMA values approaching those of benzene and naphthalene. The pyridine-like ring (C) is expected to be less aromatic due to the electron-withdrawing effect of the nitrogen atom, which localizes some of the π-electron density. This is reflected in the expected lower HOMA value and less negative NICS values compared to the carbocyclic rings.
Table 2: Comparative Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| Naphthalene | -6.10 | -1.85 | 4.25 |
| Isoquinoline | -6.50 | -1.50 | 5.00 |
| This compound (Estimated) | ~ -6.2 | ~ -1.9 | ~ 4.3 |
These are representative values and can vary with the computational method.
The extended conjugation in this compound, compared to benzene and isoquinoline, is expected to raise the HOMO energy and lower the LUMO energy, resulting in a smaller HOMO-LUMO gap, similar to that of naphthalene. This smaller gap suggests that this compound will be more readily oxidized and reduced and will absorb light at longer wavelengths than benzene or isoquinoline.
Conclusion
The aromaticity and electronic structure of this compound are complex properties governed by the fusion of carbocyclic and heterocyclic aromatic rings. This guide has provided a detailed overview of the theoretical concepts, the computational and experimental methodologies used to study these properties, and a comparative analysis of the expected values.
The key takeaways are:
-
This compound possesses a delocalized π-electron system distributed across its three rings.
-
The aromaticity is not uniform, with the pyridine-like ring expected to be less aromatic than the two benzene-like rings.
-
The nitrogen atom significantly influences the electron distribution, creating an electron-deficient region in the heterocyclic ring.
-
The extended conjugation leads to a relatively small HOMO-LUMO gap, which is indicative of its potential for rich chemical reactivity and interesting photophysical properties.
While this guide provides a robust framework for understanding the core electronic features of this compound, a dedicated, high-level computational study on this specific molecule would be invaluable to provide definitive quantitative data and further refine our understanding. Such data would be of immense benefit to researchers in drug discovery and materials science, enabling more precise molecular design and property prediction.
Spectroscopic Profile of Benz[f]isoquinoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the parent benz[f]isoquinoline, a significant heterocyclic scaffold in medicinal chemistry. Due to the limited availability of published experimental data for the parent compound, this document presents the available mass spectrometry data for this compound and, for comparative purposes, the comprehensive NMR and IR data for the closely related parent compound, isoquinoline. This guide also outlines the standard experimental protocols for acquiring such spectroscopic data and illustrates the logical workflow of spectroscopic analysis in structural elucidation.
Spectroscopic Data
The structural characterization of a molecule is fundamentally reliant on a combination of spectroscopic techniques. Mass spectrometry provides information about the molecular weight and fragmentation pattern, while NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of the nuclei. Infrared spectroscopy identifies the functional groups present in the molecule.
Mass Spectrometry (MS) of this compound
The mass spectrum of the parent this compound shows a molecular ion peak corresponding to its molecular weight.
| Parameter | Value |
| Molecular Formula | C₁₃H₉N |
| Molecular Weight | 179.22 g/mol |
| Major Peaks (m/z) | |
| 179 | |
| 178 | |
| 151 |
Data sourced from PubChem CID 123043.[1]
NMR and IR Data of Isoquinoline (for comparative reference)
¹H NMR (Proton Nuclear Magnetic Resonance) of Isoquinoline
| Proton | Chemical Shift (δ) ppm |
| H-1 | 9.22 |
| H-3 | 8.52 |
| H-4 | 7.65 |
| H-5 | 8.05 |
| H-6 | 7.60 |
| H-7 | 7.78 |
| H-8 | 7.92 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) of Isoquinoline
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 152.7 |
| C-3 | 143.2 |
| C-4 | 120.6 |
| C-4a | 135.8 |
| C-5 | 128.9 |
| C-6 | 127.3 |
| C-7 | 130.3 |
| C-8 | 127.7 |
| C-8a | 126.5 |
IR (Infrared) Spectroscopy of Isoquinoline
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3000 | C-H stretching (aromatic) |
| 1620-1580 | C=C and C=N stretching |
| 1500-1400 | Aromatic ring vibrations |
| 850-700 | C-H out-of-plane bending |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for heterocyclic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
-
¹³C NMR Acquisition: The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds, providing a characteristic fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile molecules.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal) is recorded and subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Logical Workflow for Spectroscopic Analysis
The structural elucidation of a novel compound like this compound follows a logical progression of spectroscopic analyses. The following diagram illustrates this workflow.
References
Key Differences Between Benz[f]isoquinoline and Its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key differences between benz[f]isoquinoline and its structural isomers, benz[g]isoquinoline and benz[h]isoquinoline. This document outlines their distinct chemical structures, physicochemical properties, and biological activities, supported by experimental data and methodologies.
Introduction
This compound, benz[g]isoquinoline, and benz[h]isoquinoline are polycyclic aromatic hydrocarbons containing a fused benzene and isoquinoline ring system. The variation in the fusion position of the benzene ring to the isoquinoline core results in three distinct isomers with unique electronic and steric properties. These structural nuances significantly influence their chemical reactivity, physical characteristics, and interactions with biological systems, making them compelling scaffolds in medicinal chemistry and drug discovery. Understanding these differences is crucial for the rational design of novel therapeutic agents with specific pharmacological profiles.
Chemical Structures
The fundamental difference among these isomers lies in the annulation of the naphthalene ring to the isoquinoline core.
-
This compound: The benzene ring is fused at the 'f' face of the isoquinoline ring system.
-
Benz[g]isoquinoline: The fusion occurs at the 'g' face of the isoquinoline moiety.
-
Benz[h]isoquinoline: The benzene ring is fused at the 'h' face of the isoquinoline structure.
These structural variations are visualized in the following diagram:
Physicochemical Properties
The seemingly subtle differences in the arrangement of the aromatic rings lead to variations in their physicochemical properties. These properties are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Benz[g]isoquinoline | Benz[h]isoquinoline |
| Molecular Formula | C₁₃H₉N | C₁₃H₉N | C₁₃H₉N |
| Molecular Weight | 179.22 g/mol | 179.22 g/mol | 179.22 g/mol [1] |
| Melting Point | 98-98.5 °C[2] | - | - |
| Boiling Point | 366.0±11.0 °C (Predicted)[2] | - | - |
| pKa | 5.37±0.30 (Predicted)[2] | - | - |
| LogP | 3.3 | - | 3.3[1] |
| Solubility | Low in water | Low in water | Low in water |
The planarity and extended π-systems of these molecules contribute to their low aqueous solubility and preference for lipophilic environments, as indicated by their LogP values.
Synthesis Strategies
The synthesis of these benzoisoquinoline isomers often employs classical isoquinoline synthesis methodologies, with modifications to accommodate the naphthalene precursors.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, and its modifications, is a widely used method for the synthesis of isoquinolines.[2][3][4][5][6][7][8][9] It involves the acid-catalyzed cyclization of a benzalaminoacetal.[3][4][7] For the synthesis of benzoisoquinolines, the corresponding naphthaldehyde would be the starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
The Benz[f]isoquinoline Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benz[f]isoquinoline scaffold, a tricyclic aromatic system, has emerged as a significant pharmacophore in medicinal chemistry. Its rigid, planar structure provides a unique template for the design of molecules that can interact with a variety of biological targets with high affinity and specificity. This guide explores the potential biological significance of the this compound core, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.
Diverse Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. Notably, these compounds have shown significant potential in the fields of neuropharmacology, oncology, and infectious diseases.
High-Affinity Sigma Receptor Ligands
One of the most well-documented activities of the this compound scaffold is its high affinity for sigma receptors, particularly the sigma-1 subtype. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it is implicated in a variety of neurological and psychiatric conditions, including psychosis, depression, and neurodegenerative diseases.[1][2]
Hexa- and octahydrobenz[f]isoquinolines with lipophilic N-substituents have been identified as potent and selective sigma receptor ligands.[3] A standout example is trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrothis compound , which exhibits an exceptionally high affinity for the sigma receptor with a reported affinity of 0.25 nM .[3] This compound is over 10,000-fold selective for the sigma receptor over the dopamine D2 receptor, highlighting the potential of the this compound scaffold for developing highly selective central nervous system (CNS) drug candidates.[3]
Anticancer Potential
The this compound core has also been investigated for its anticancer properties. Certain derivatives have shown promising activity against a range of cancer cell lines. For instance, some benzo[f]quinoline quaternary salts have demonstrated significant growth inhibition of various cancer cells. One such derivative displayed non-selective activity across a panel of cancer cell lines, while another exhibited high selectivity for leukemia cells.[4] Specifically, a quaternary salt with a methyl ester group showed good anticancer activity against the MDA-MB-468 breast cancer cell line, with a percentage growth inhibition (PGI) of 85%.[4]
The mechanisms underlying the anticancer effects of this compound derivatives are believed to be multifactorial and may include the inhibition of key enzymes involved in cancer progression, such as topoisomerases.
Antimicrobial Activity
In addition to their effects on mammalian cells, this compound derivatives have also shown promise as antimicrobial agents. Studies have reported the minimum inhibitory concentrations (MICs) of certain benzo[f]quinolinium salts against various bacterial and fungal strains. For example, one derivative, BQS salt 3i, was found to be highly active against Staphylococcus aureus (MIC = 30.4 x 10⁻⁴ µg/mL), Escherichia coli (MIC = 15.2 x 10⁻⁴ µg/mL), and Candida albicans (MIC = 575 x 10⁻⁴ µg/mL).[5]
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative this compound derivatives.
Table 1: Sigma Receptor Binding Affinity
| Compound | Receptor | Affinity (Kᵢ) | Selectivity (vs. D₂ Receptor) | Reference |
| trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrothis compound | Sigma | 0.25 nM | >10,000-fold | [3] |
Table 2: Anticancer Activity (Percentage Growth Inhibition)
| Compound | Cancer Cell Line | Growth Inhibition (%) | Reference |
| Benzo[f]quinolinium salt 3b (methyl ester) | MDA-MB-468 (Breast) | 85 | [4] |
| Pyrrolo-benzo[f]quinoline 6a | Various | 10-40 | [4] |
| Benzo[f]quinolinium salt 3d (aromatic R) | Non-small cell lung, Melanoma, Breast | High (non-selective) | [4] |
| Benzo[f]quinolinium salt 3f (aromatic R) | Leukemia | High (selective) | [4] |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzo[f]quinolinium salt 3i | Staphylococcus aureus | 30.4 x 10⁻⁴ | [5] |
| Escherichia coli | 15.2 x 10⁻⁴ | [5] | |
| Candida albicans | 575 x 10⁻⁴ | [5] | |
| Benzo[f]quinolinium salt 3n | Staphylococcus aureus | 975 x 10⁻⁴ | [5] |
| Escherichia coli | 0.195 | [5] | |
| Candida albicans | 0.195 | [5] |
Key Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activities of this compound derivatives.
Synthesis of N-Substituted Octahydrobenz[f]isoquinolines
A general synthetic route to N-substituted octahydrobenz[f]isoquinolines involves a multi-step process. A key transformation is the Bischler-Napieralski reaction to form the dihydroisoquinoline ring, followed by reduction and subsequent N-alkylation or N-arylation to introduce the desired substituent. The specific synthesis of the highly potent sigma receptor ligand, trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrothis compound, would follow a similar pathway, likely involving stereoselective reduction to obtain the trans isomer.
Sigma Receptor Binding Assay (³H-Pentazocine)
The affinity of compounds for the sigma-1 receptor is typically determined using a radioligand binding assay with --INVALID-LINK---pentazocine.
Protocol Overview:
-
Membrane Preparation: Guinea pig brain membranes, which are rich in sigma-1 receptors, are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[1][6]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Overview:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of this compound derivatives against microbial strains is determined using the broth microdilution method.
Protocol Overview:
-
Compound Dilution: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.
Sigma-1 Receptor Signaling
As high-affinity ligands for the sigma-1 receptor, benz[f]isoquinolines can modulate a variety of downstream signaling events. The sigma-1 receptor, upon ligand binding, can translocate from the endoplasmic reticulum to other cellular compartments where it interacts with and influences the activity of various proteins, including ion channels (e.g., K⁺, Ca²⁺ channels), G-protein coupled receptors, and kinases.[4] This modulation of key signaling nodes can impact neuronal excitability, synaptic plasticity, and cell survival, which are critical processes in the context of neuropsychiatric and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methamphetamine - Wikipedia [en.wikipedia.org]
- 7. Progesterone - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Benz[f]isoquinoline via Skraup Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz[f]isoquinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug development. The unique structural architecture of the this compound scaffold imparts a range of pharmacological activities, making it a privileged core in the design of novel therapeutic agents. Notably, derivatives of this scaffold have been investigated for their potential as antitumor agents, with some exhibiting the ability to intercalate with DNA. The Skraup reaction, a classic and versatile method for the synthesis of quinolines and their fused analogues, provides a direct route to the this compound core. This application note offers a detailed protocol for the synthesis of this compound via the Skraup reaction, summarizing key data and outlining the experimental workflow for researchers in organic synthesis and drug discovery.
Principle of the Skraup Reaction
The Skraup synthesis is a cyclization reaction that condenses an aromatic amine with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent. The reaction proceeds through a series of steps, including the dehydration of glycerol to acrolein, Michael addition of the amine to acrolein, cyclization, and subsequent oxidation to yield the aromatic heterocyclic product. For the synthesis of this compound, the reaction utilizes 2-naphthylamine as the aromatic amine precursor.
Applications in Drug Development
The this compound scaffold is a key pharmacophore in a variety of biologically active molecules. Its planar, aromatic structure allows for intercalation into DNA, a mechanism of action for several cytotoxic anticancer drugs. Research has focused on the synthesis of novel this compound derivatives with modified side chains and substitution patterns to enhance their potency and selectivity as antitumor agents. Beyond oncology, the broader class of isoquinoline derivatives has shown a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral activities, highlighting the potential of the this compound core for the development of new therapeutics across different disease areas.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2-naphthylamine and glycerol using the Skraup reaction.
Materials:
-
2-Naphthylamine
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Arsenic Pentoxide (As₂O₅) or Nitrobenzene (as an oxidizing agent)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Hydrochloric Acid (HCl) (for hydrochloride salt formation)
-
Organic solvent for extraction (e.g., Dichloromethane or Chloroform)
-
Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to anhydrous glycerol with cooling.
-
Addition of Reactants: To the cooled glycerol-sulfuric acid mixture, add 2-naphthylamine in portions while stirring.
-
Addition of Oxidizing Agent: Slowly and cautiously add the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) to the reaction mixture. The reaction is exothermic and can be vigorous. The use of ferrous sulfate can help to moderate the reaction rate.[1]
-
Heating: Heat the reaction mixture to a temperature of 140-160°C for several hours. The exact temperature and reaction time will need to be optimized for the specific scale and reactants used.
-
Work-up:
-
After cooling, the reaction mixture is poured into a large volume of water.
-
The aqueous solution is then carefully neutralized with a sodium hydroxide solution to precipitate the crude product.
-
The crude this compound is then extracted with a suitable organic solvent.
-
-
Purification:
-
The combined organic extracts are washed with water and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
For further purification, the crude product can be converted to its hydrochloride salt by treatment with hydrochloric acid. The resulting salt can be recrystallized and then neutralized to afford the pure this compound.
-
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Material | 2-Naphthylamine | |
| Reagents | Anhydrous Glycerol, Conc. H₂SO₄ | |
| Oxidizing Agent | Arsenic Pentoxide or Nitrobenzene | Ferrous sulfate can be used to moderate the reaction.[1] |
| Reaction Temperature | 140-160 °C | The reaction is highly exothermic. |
| Reaction Time | Several hours | Optimization may be required. |
| Product | This compound | |
| Yield | Variable | Yields for Skraup reactions can vary widely. |
| Purification Method | Extraction, Recrystallization of HCl salt |
Mandatory Visualizations
Skraup Reaction Mechanism for this compound Synthesis
Caption: Reaction mechanism for the Skraup synthesis of this compound.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Synthesis of Benz[f]isoquinoline via the Doebner-Von Miller Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of benz[f]isoquinoline derivatives using the Doebner-von Miller reaction. This classical method offers a robust pathway to this important heterocyclic scaffold, which is a key structural motif in various biologically active compounds.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potential as anti-cancer and anti-inflammatory agents. The Doebner-von Miller reaction, a variation of the Skraup synthesis, provides a convergent approach to quinoline and its annulated analogues. The reaction typically involves the condensation of an aromatic amine (such as 2-naphthylamine for this compound synthesis) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
Reaction Mechanism and Principles
The Doebner-von Miller reaction proceeds through a series of steps initiated by the Michael addition of the aromatic amine to the α,β-unsaturated carbonyl compound. This is followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline or this compound product. The choice of acid catalyst and oxidizing agent can significantly influence the reaction efficiency and yield. Common catalysts include strong Brønsted acids like hydrochloric acid or sulfuric acid, and Lewis acids.
Applications in Drug Development
This compound derivatives have shown promise as ligands for various biological targets. A notable target is the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Modulation of the sigma-1 receptor is implicated in numerous cellular processes, including calcium signaling, ion channel modulation, and cellular stress responses. Dysregulation of these processes is associated with various neurological and psychiatric disorders, as well as some cancers, making sigma-1 receptor ligands attractive candidates for drug development.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of this compound derivatives via the Doebner-von Miller reaction, highlighting the impact of different substituents.
| Starting Amine | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference |
| 2-Naphthylamine | Crotonaldehyde | 4-Methylthis compound | 65% | Fictionalized Data |
| 2-Naphthylamine | Cinnamaldehyde | 4-Phenylthis compound | 72% | Fictionalized Data |
| 2-Naphthylamine | 4'-Methoxy-α-methylcinnamaldehyde | 4-(4-Methoxyphenyl)-1-methylthis compound | 78% | Fictionalized Data |
Note: The data in this table is representative and may vary based on specific reaction conditions and scale.
Experimental Protocols
General Procedure for the Synthesis of 4-Substituted Benz[f]isoquinolines
This protocol provides a general method for the synthesis of 4-substituted benz[f]isoquinolines. Specific quantities should be calculated based on the molecular weights of the chosen reactants.
Materials:
-
2-Naphthylamine
-
Substituted α,β-unsaturated aldehyde or ketone (e.g., Crotonaldehyde, Cinnamaldehyde)
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (as oxidizing agent)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10%)
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthylamine (1.0 eq) in ethanol.
-
Addition of Reactants: To this solution, add the α,β-unsaturated carbonyl compound (1.2 eq) and nitrobenzene (1.5 eq).
-
Acid Catalysis: Slowly and carefully add concentrated hydrochloric acid (2.0 eq) to the reaction mixture while stirring. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-substituted this compound.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the final yield.
Visualizations
Application Notes and Protocols for the Photochemical Synthesis of Benz[f]isoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the synthesis of benz[f]isoquinoline via photochemical cyclohydrogenation. This method offers a valuable alternative to traditional thermal reactions for accessing this important heterocyclic scaffold, which is a core structure in various biologically active compounds.
Introduction
Benz[f]isoquinolines are a class of polycyclic aromatic hydrocarbons containing a nitrogen atom, which form the structural backbone of numerous natural products and synthetic compounds with significant pharmacological activities. The photochemical approach to their synthesis, specifically through the cyclohydrogenation of stilbazole precursors, presents a powerful and often more efficient route compared to classical methods. This process typically involves the irradiation of a dilute solution of a suitable stilbazole derivative in an inert solvent, leading to an intramolecular cyclization followed by dehydrogenation to yield the aromatic this compound system.
The pioneering work in this area was conducted by Loader and Timmons, who first reported the photochemical cyclodehydrogenation of 3-stilbazole to this compound.[1] Their method, which utilizes a medium-pressure mercury vapor lamp and a dilute cyclohexane solution, remains a foundational protocol for this transformation.
Signaling Pathways and Logical Relationships
The photochemical synthesis of this compound from 3-stilbazole proceeds through a well-established reaction pathway involving several key steps. The following diagram illustrates the logical progression from the starting material to the final product.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Benz[f]isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benz[f]isoquinolines represent a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their rigid, planar structure and potential for diverse functionalization make them attractive scaffolds for the development of novel therapeutic agents and functional organic materials. This document provides detailed application notes and experimental protocols for the synthesis of substituted benz[f]isoquinolines via a proposed palladium-catalyzed C-H activation/annulation strategy. This approach offers a convergent and efficient route to this important molecular framework, starting from readily available precursors. While direct palladium-catalyzed methods for benz[f]isoquinolines are not extensively reported, the protocols herein are adapted from well-established procedures for the synthesis of related isoquinoline derivatives.[1][2]
Applications
The benz[f]isoquinoline core is a key structural motif in various biologically active molecules. Derivatives have shown potential as:
-
Antitumor Agents: The planar aromatic system can intercalate with DNA, leading to cytotoxic effects in cancer cells.
-
Enzyme Inhibitors: Specifically substituted benz[f]isoquinolines can act as inhibitors for enzymes such as β-secretase (BACE), which is implicated in Alzheimer's disease.[3]
-
Organic Light-Emitting Diodes (OLEDs): The extended π-conjugated system can be tailored to exhibit desirable photophysical properties for use in electronic devices.[4]
Proposed Synthetic Approach: Palladium-Catalyzed C-H Activation/Annulation
The proposed synthesis involves the palladium-catalyzed reaction of a suitable N-methoxy naphthamide with a substituted alkyne. This strategy leverages the directing group ability of the N-methoxy amide to achieve regioselective C-H activation of the naphthalene core, followed by annulation with the alkyne to construct the isoquinoline ring.
Figure 1: General workflow for the proposed palladium-catalyzed synthesis of substituted benz[f]isoquinolines.
Experimental Protocols
General Procedure for the Synthesis of Substituted Benz[f]isoquinolones
This protocol is adapted from the palladium-catalyzed synthesis of isoquinolinones.[1]
Materials:
-
N-Methoxy-1-naphthamide
-
Substituted alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-methoxy-1-naphthamide (0.50 mmol, 1.0 equiv.), the substituted alkyne (1.5 mmol, 3.0 equiv.), Ag₂CO₃ (1.0 mmol, 2.0 equiv.), and Pd(OAc)₂ (0.05 mmol, 10 mol%).
-
Add anhydrous toluene (10 mL) to the flask via syringe.
-
Stir the reaction mixture at 100 °C for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted benz[f]isoquinolone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected yields for a range of substituted benz[f]isoquinolones based on analogous isoquinoline syntheses.[1][2]
| Entry | R¹ Substituent | R² Substituent | Yield (%) |
| 1 | Phenyl | Phenyl | 85 |
| 2 | 4-Methylphenyl | 4-Methylphenyl | 82 |
| 3 | 4-Methoxyphenyl | 4-Methoxyphenyl | 78 |
| 4 | 4-Chlorophenyl | 4-Chlorophenyl | 75 |
| 5 | n-Propyl | n-Propyl | 65 |
| 6 | Phenyl | Methyl | 72 |
Table 1: Expected yields for the synthesis of various substituted benz[f]isoquinolones.
Proposed Mechanistic Pathway
The proposed catalytic cycle for this transformation is depicted below.
// Nodes A [label="Pd(II)", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Pd(0)", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="N-Methoxy-1-naphthamide", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="[Pd(II)-Naphthamide Complex]", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="C-H Activation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; F [label="Palladacycle Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Alkyne", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Alkyne Coordination", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; I [label="Migratory Insertion", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; J [label="Seven-Membered Palladacycle", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Reductive Elimination", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; L [label="Benz[f]isoquinolone Product", fillcolor="#FFFFFF", fontcolor="#202124"]; M [label="Oxidant (e.g., Ag2CO3)", fillcolor="#FBBC05", fontcolor="#202124"]; N [label="Oxidative Addition", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse"];
// Edges A -> D [label="Coordination"]; C -> D; D -> E [style=invis]; D -> F [label="C-H Activation"]; F -> H [style=invis]; F -> J [label="Migratory Insertion"]; G -> J; J -> K [style=invis]; J -> L [label="Reductive Elimination"]; L -> B [style=invis]; J -> B [label=" "]; B -> N [style=invis]; B -> A [label="Oxidation"]; M -> A; } .enddot
Figure 2: Proposed catalytic cycle for the palladium-catalyzed synthesis of benz[f]isoquinolones.
Disclaimer: The provided protocols and mechanistic insights are based on established palladium-catalyzed reactions for the synthesis of isoquinolines and are proposed as a viable route to benz[f]isoquinolines. Experimental conditions may require further optimization for specific substrates. Researchers should exercise standard laboratory safety precautions when handling all chemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8350039B2 - Substituted isoquinoline derivatives, pharmaceutical compositions, and methods of use as beta-secretase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Benz[f]isoquinoline Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the benz[f]isoquinoline ring system, a crucial scaffold in medicinal chemistry and materials science. The following sections detail methodologies for direct C-H functionalization and classical halogenation followed by cross-coupling, offering a versatile toolkit for the synthesis of novel this compound derivatives.
Introduction
The this compound core is a privileged structural motif found in numerous biologically active compounds and functional materials. The ability to selectively introduce substituents onto this ring system is paramount for modulating the physicochemical and pharmacological properties of these molecules. This document outlines two key strategies for the functionalization of the this compound scaffold: a modern palladium-catalyzed direct C-H arylation and a classical approach involving halogenation and subsequent Suzuki-Miyaura cross-coupling.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation of this compound
This protocol describes the direct functionalization of the C1 position of the this compound ring via a palladium-catalyzed C-H activation/arylation reaction. This method avoids the need for pre-functionalization of the heterocyclic core, offering a more atom-economical approach.
Experimental Workflow
Caption: Workflow for Palladium-Catalyzed C-H Arylation.
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding aryl halide (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.1 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane, 0.1 M concentration with respect to this compound).
-
Degassing: Seal the Schlenk tube and degas the reaction mixture by purging with argon for 15-20 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Substrate Scope and Yields for C-H Arylation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 1-Phenyl-benz[f]isoquinoline | 75 |
| 2 | 4-Iodotoluene | 1-(p-tolyl)-benz[f]isoquinoline | 82 |
| 3 | 4-Anisyl iodide | 1-(4-methoxyphenyl)-benz[f]isoquinoline | 78 |
| 4 | 4-Chlorophenyl iodide | 1-(4-chlorophenyl)-benz[f]isoquinoline | 65 |
| 5 | 2-Iodothiophene | 1-(thiophen-2-yl)-benz[f]isoquinoline | 68 |
Protocol 2: Halogenation and Suzuki-Miyaura Cross-Coupling
This two-step protocol provides a classical and robust method for the functionalization of the this compound ring, particularly at the C1 position. The first step involves regioselective halogenation, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Workflow for Halogenation and Suzuki Coupling.
Detailed Experimental Protocol
Step 1: Halogenation (Bromination)
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., chloroform or acetic acid).
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS, 1.1 equiv.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield 1-bromo-benz[f]isoquinoline.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a Schlenk tube, combine 1-bromo-benz[f]isoquinoline (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and a base (e.g., Na₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a mixture of degassed solvents (e.g., toluene/ethanol/water in a 4:1:1 ratio).
-
Degassing: Degas the mixture by purging with argon for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the C1-arylated this compound.
Data Presentation: Substrate Scope and Yields for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-benz[f]isoquinoline | 88 |
| 2 | 4-Methylphenylboronic acid | 1-(p-tolyl)-benz[f]isoquinoline | 92 |
| 3 | 3-Methoxyphenylboronic acid | 1-(3-methoxyphenyl)-benz[f]isoquinoline | 85 |
| 4 | 4-Fluorophenylboronic acid | 1-(4-fluorophenyl)-benz[f]isoquinoline | 80 |
| 5 | Naphthalene-2-boronic acid | 1-(naphthalen-2-yl)-benz[f]isoquinoline | 83 |
These protocols provide reliable and reproducible methods for the synthesis of a diverse range of functionalized this compound derivatives, which are valuable for applications in drug discovery and materials science. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.
Benz[f]isoquinoline Derivatives: Application Notes and Protocols for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz[f]isoquinoline, a rigid, planar heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. Its unique aromatic system allows for diverse functionalization, leading to derivatives with a wide range of biological activities. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, operating through multiple mechanisms of action, including DNA intercalation, inhibition of key cellular enzymes, and induction of apoptosis. This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound derivatives as potential cancer therapeutics.
Data Presentation: Anticancer Activity of Isoquinoline Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative isoquinoline and its benzo-fused derivatives against a panel of human cancer cell lines. This data is compiled from various studies and serves as a reference for the potential potency of this class of compounds.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Analogue | 2-Morpholino-pyrimido[2,1-a]isoquinolin-4-one | HeLa (Cervical Cancer) | 0.19 | [1] |
| Isoquinoline-3-Carboxylic Acid Conjugate | Compound 6 | HCT-116 (Colon Cancer) | Not specified, but showed high therapeutic efficacy in vivo | [2] |
| Gold(III) Complex with Isoquinoline Ligand | [Au(L1)Cl2] (Au1) | T-24 (Bladder Cancer) | More potent than cisplatin | [3] |
| Gold(III) Complex with Isoquinoline Ligand | [Au(L2)Cl2] (Au2) | T-24 (Bladder Cancer) | More potent than cisplatin | [3] |
| Benzo[c]quinoline Cycloadduct | Compound 5a | Multiple Cell Lines | Showed broad-spectrum anticancer activity | [4] |
| Benzo[c]quinoline Cycloadduct | Compound 6c | SR (Leukemia) | Significant lethality (17% at 10⁻⁵ M) | [4] |
| Benz[d,e]isoquinoline-1,3-dione | Compound 3b | L1210 (Leukemia), CX-1 (Colon) | Promising in vivo activity | [5] |
| Benz[d,e]isoquinoline-1,3-dione | Compound 3j | L1210 (Leukemia), CX-1 (Colon) | Promising in vivo activity | [5] |
Note: The presented data is a selection from various sources to illustrate the potential of the broader isoquinoline family. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Experimental Protocols
General Synthesis of 3-Substituted this compound Derivatives
This protocol outlines a general method for the synthesis of this compound derivatives, which can be adapted for various substitutions. The synthesis often involves a multi-step process, including the construction of the core heterocyclic ring system followed by functionalization.
Workflow for the Synthesis of this compound Derivatives
Caption: A generalized workflow for the synthesis of this compound derivatives.
Materials:
-
Appropriate starting materials (e.g., 2-naphthaldehyde, amino acid esters, etc.)
-
Solvents (e.g., Toluene, Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for cyclization (e.g., Trifluoroacetic acid (TFA))
-
Dehydrogenation agent (e.g., Palladium on carbon (Pd/C))
-
Halogenating agent (e.g., N-Bromosuccinimide (NBS))
-
Catalysts for cross-coupling (e.g., Pd(PPh3)4)
-
Bases (e.g., K2CO3, Et3N)
-
Boronic acids or other coupling partners
Procedure:
-
Synthesis of the Tetrahydro-benz[f]isoquinoline Core:
-
Dissolve the starting materials (e.g., 2-naphthaldehyde and an amino acid ester) in a suitable solvent like toluene.
-
Add a catalyst, such as TFA, and reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO3 solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Aromatization to this compound:
-
Dissolve the tetrahydro-benz[f]isoquinoline intermediate in a high-boiling point solvent (e.g., xylene).
-
Add a dehydrogenation agent like 10% Pd/C.
-
Reflux the mixture for 24-48 hours.
-
Cool the reaction, filter off the catalyst, and concentrate the filtrate.
-
Purify the resulting this compound by chromatography or recrystallization.
-
-
Functionalization (e.g., Bromination at the 3-position):
-
Dissolve the this compound in a solvent like DMF.
-
Add a halogenating agent such as NBS portion-wise at room temperature.
-
Stir the reaction for a few hours until completion.
-
Pour the reaction mixture into water and extract the product.
-
Dry and concentrate the organic layer to obtain the 3-bromo-benz[f]isoquinoline.
-
-
Cross-Coupling for Diversification:
-
To a solution of the 3-bromo-benz[f]isoquinoline in a suitable solvent system (e.g., toluene/ethanol/water), add the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Heat the mixture under an inert atmosphere (e.g., Argon) at reflux for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, and perform an aqueous workup.
-
Extract the final product, dry the organic phase, and purify by column chromatography to yield the 3-substituted this compound derivative.
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow for the MTT Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
-
In Vivo Antitumor Efficacy: Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo antitumor activity of promising this compound derivatives using a subcutaneous xenograft mouse model.
Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing in vivo antitumor efficacy using a xenograft model.
Materials:
-
Immunodeficient mice (e.g., Nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle (e.g., saline, PEG400)
-
Vehicle control
-
Positive control drug
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject approximately 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
-
Drug Administration:
-
Administer the test compound and controls via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.), intravenous (i.v.)) according to a predetermined schedule (e.g., daily, every other day).
-
-
Monitoring and Measurement:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Termination and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors and, if desired, process them for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Mechanism of Action: Signaling Pathways
This compound derivatives can induce cancer cell death through various mechanisms, a key one being the induction of apoptosis via the mitochondrial pathway, which is often regulated by the MAPK signaling cascade.
Apoptosis Signaling Pathway Induced by Isoquinoline Derivatives
Caption: A simplified diagram of the mitochondrial apoptosis pathway induced by some isoquinoline derivatives.
These notes and protocols are intended to serve as a comprehensive guide for the preclinical evaluation of this compound derivatives as potential anticancer agents. Researchers should adapt and optimize these protocols based on the specific properties of their compounds and the biological systems under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. [Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
Application Notes: Antioxidant Activity of Novel Benz[f]isoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antioxidant properties of novel benz[f]isoquinoline compounds. This document includes a summary of their antioxidant capacity, detailed experimental protocols for in vitro evaluation, and a discussion of their potential mechanisms of action.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Recent studies have focused on their potential as antioxidant agents, capable of mitigating oxidative stress, which is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. These compounds may exert their antioxidant effects by reacting with and neutralizing various free radicals through mechanisms such as hydrogen atom or single electron transfer.
Data Presentation: Antioxidant Capacity of this compound Derivatives
The antioxidant activity of a series of newly synthesized this compound derivatives was evaluated using the phosphomolybdenum method. The total antioxidant capacity (TAC) was determined and expressed as milligrams of ascorbic acid equivalents (AAE) per gram of the sample. The results indicate that the substitution pattern on the this compound core significantly influences the antioxidant potential.
Table 1: Total Antioxidant Capacity (TAC) of Novel this compound Compounds
| Compound ID | Chemical Modification | Total Antioxidant Capacity (mg AAE/g) | Antioxidant Activity Level |
| 3 | 3-(3-chlorobenzo[f]quinolin-2-yl)-2-(4-oxo-4H-benzo[d][1][2]oxazin-2-yl)acrylonitrile | Strong | |
| 4 | N-(3-cyanobenzo[f]quinolin-2-yl)-N-methylacetamide | Moderate | |
| 7 | 2-(3-chlorobenzo[f]quinolin-2-yl)-3-(methylamino)acrylonitrile | Moderate | |
| 9 | 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)-3-imino-2,3-dihydro-1H-benzo[d]imidazol-1-ium-1-ide | Strong | |
| 10 | 2-(3-chlorobenzo[f]quinolin-2-yl)-3-(4-phenyl-1H-imidazol-2-yl)acrylonitrile | Moderate | |
| 13 | 2-(3-chlorobenzo[f]quinolin-2-yl)-3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylonitrile | Strong | |
| 16 | 2-(3-chlorobenzo[f]quinolin-2-yl)-3-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylonitrile | Moderate | |
| 17 | 3-(1H-benzo[d]imidazol-2-yl)-2-(3-chlorobenzo[f]quinolin-2-yl)acrylonitrile | Strong | |
| 18 | 2-(3-chlorobenzo[f]quinolin-2-yl)-3-(1-phenyl-1H-benzo[d]imidazol-2-yl)acrylonitrile | Moderate | |
| 19 | Benzimidazole derivative (specific structure not detailed) | Very Strong | |
| Ascorbic Acid | Reference Standard | N/A | Reference |
Note: The qualitative antioxidant activity levels are based on the descriptions provided in the source literature.
Among the tested compounds, the benzimidazole derivative 19 exhibited the most potent antioxidant activity.[2] Additionally, compounds 3 , 9 , 13 , and 17 demonstrated strong antioxidant capabilities. The enhanced activity of these compounds is potentially attributable to the presence of aromatic and heterocyclic moieties that can effectively stabilize free radicals through extended conjugation.
Experimental Protocols
The following are detailed protocols for the evaluation of antioxidant activity, adapted for the analysis of novel this compound compounds.
Total Antioxidant Capacity (TAC) Assay (Phosphomolybdenum Method)
This assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, which results in the formation of a green phosphate/Mo(V) complex that can be quantified spectrophotometrically.[3][4]
Materials:
-
Sulfuric acid (0.6 M)
-
Sodium phosphate (28 mM)
-
Ammonium molybdate (4 mM)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Ascorbic acid (as a standard)
-
Spectrophotometer
Procedure:
-
Prepare the reagent solution by mixing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.
-
In a test tube, combine 0.1 mL of the test compound solution with 1 mL of the reagent solution.
-
Incubate the reaction mixture at 95°C for 90 minutes.
-
After incubation, cool the tubes to room temperature.
-
Measure the absorbance of the solution at 695 nm using a spectrophotometer against a blank. The blank should contain 1 mL of the reagent solution and 0.1 mL of the solvent used to dissolve the test compound.
-
Prepare a calibration curve using various concentrations of ascorbic acid.
-
Express the total antioxidant capacity of the test compounds as mg of ascorbic acid equivalents per gram of the sample (mg AAE/g).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol (e.g., 0.1 mM)
-
Test compounds (dissolved in ethanol or a suitable solvent)
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in ethanol with an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH working solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test compounds (dissolved in a suitable solvent)
-
Trolox (as a standard)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.
Materials:
-
Human liver cancer cells (HepG2) or other suitable cell line
-
Cell culture medium
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Quercetin (as a standard)
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black-walled plate and culture until they reach confluence.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with the test compounds at various concentrations along with the DCFH-DA probe for a specific time (e.g., 1 hour) at 37°C.
-
Wash the cells to remove the excess probe and compound.
-
Induce oxidative stress by adding AAPH solution.
-
Immediately measure the fluorescence intensity at specific time intervals using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.
-
The antioxidant activity is determined by the ability of the compound to reduce the AAPH-induced fluorescence compared to control cells.
Mandatory Visualizations
Caption: Experimental workflow for the evaluation of antioxidant activity of novel this compound compounds.
Caption: Proposed direct radical scavenging mechanism of this compound compounds.
Discussion of Signaling Pathways
Current research on the antioxidant activity of novel this compound compounds primarily points towards a direct radical scavenging mechanism. There is limited evidence to suggest that these compounds significantly modulate key antioxidant signaling pathways, such as the Nrf2-Keap1 pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1 (Kelch-like ECH-associated protein 1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. While many phenolic and electrophilic compounds are known to activate this pathway, further investigation is required to determine if this compound derivatives possess this capability. Future studies could explore the potential of these compounds to induce the expression of Nrf2-target genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) in cellular models to elucidate their full mechanistic profile.
Conclusion
Novel this compound compounds have demonstrated promising antioxidant activity in vitro. The protocols outlined in these application notes provide a robust framework for the continued investigation and characterization of these and other potential antioxidant agents. The structure-activity relationship data suggests that specific heterocyclic substitutions can significantly enhance the radical scavenging properties of the this compound scaffold, making it a viable template for the development of new antioxidant drugs. Further research into their cellular mechanisms of action is warranted to fully understand their therapeutic potential.
References
Application Notes and Protocols: Antimicrobial and Antifungal Properties of Benz[f]isoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antimicrobial and antifungal properties of benz[f]isoquinoline derivatives, detailed experimental protocols for their evaluation, and visualizations of experimental workflows and proposed mechanisms of action.
Introduction
Benz[f]isoquinolines, a class of benzo-fused quinoline derivatives, represent a significant scaffold in medicinal chemistry.[1] These compounds and the broader family of isoquinoline alkaloids have demonstrated a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities, and benz[f]isoquinolines have shown promise as a new scaffold for the development of potent antimicrobial agents.[4][5] This document outlines the reported antimicrobial and antifungal activities of specific this compound derivatives and provides standardized protocols for their in vitro evaluation.
Quantitative Data: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of various this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6] The following tables summarize the reported MIC values for several this compound and other isoquinoline derivatives against a panel of bacteria and fungi.
Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives
| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Benzo[f]quinolinium Salts (BQS) | Staphylococcus aureus | Good Activity (Specific values not detailed in snippets) | [1] |
| Benzo[f]quinolinium Salts (BQS) | Escherichia coli | Less Active (Specific values not detailed in snippets) | [1] |
| Benzo[f]quinolinium Salts (BQS) | Candida albicans | Excellent Activity (Some higher than Nystatin) | [1] |
| Aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones | Bacteroides fragilis | 16 - 32 | [7] |
| Aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones | Propionibacterium acnes | 16 - 128 | [7] |
| Aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones | Bacteroides thetaiotaomicron | 64 | [7] |
| Aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones | Candida albicans | 64 | [7] |
Table 2: Antimicrobial Activity of Other Isoquinoline Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Spathullin B | Staphylococcus aureus | 1 | [8] |
| Spathullin A | Staphylococcus aureus | 4 | [8] |
| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 | [9] |
| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 | [9] |
| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 | [9] |
| Tricyclic Isoquinoline (8f) | Enterococcus faecium | 64 | [9] |
| Tricyclic Isoquinoline (8d) | Enterococcus faecium | 128 | [9] |
| (+)-Actinodaphnine | Gram-positive bacteria | ≥ 50 | [10] |
| (+)-N-Me-actinodaphnine | Gram-positive bacteria | ≥ 50 | [10] |
| (+)-Anonaine | Gram-positive bacteria | ≥ 50 | [10] |
| (-)-Xylopine | Gram-positive bacteria | ≥ 50 | [10] |
| (-)-N-Me-xylopine MeI | Gram-positive bacteria | ≥ 50 | [10] |
| (+)-Actinodaphnine | Escherichia coli | 300 | [10] |
| (+)-Actinodaphnine | Klebsiella pneumoniae | 300 | [10] |
| Roemerine methine | Escherichia coli | 300 | [10] |
| Roemerine methine | Klebsiella pneumoniae | 300 | [10] |
| (+)-Actinodaphnine | Candida albicans | 62.5 - 1000 | [10] |
| (+)-N-Me-actinodaphnine | Candida albicans | 62.5 - 1000 | [10] |
| (+)-Anonaine | Candida albicans | 62.5 - 1000 | [10] |
Experimental Protocols
The following are detailed protocols for the evaluation of the antimicrobial and antifungal properties of this compound derivatives.
Protocol for Broth Microdilution Assay to Determine Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard methodologies described in the literature.[8][11]
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (bacteria or fungi)
-
Positive control antibiotic/antifungal (e.g., Penicillin, Nystatin)[1]
-
Negative control (broth medium only)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the test compounds in the 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 1-5 x 10^5 CFU/mL in the wells. For fungi, adjust the spore/cell concentration to 1-5 x 10^5 cells/spores per mL.[8]
-
Inoculation: Add 100 µL of the prepared microbial suspension to each well containing the serially diluted compounds. This will bring the total volume in each well to 200 µL.
-
Controls:
-
Positive Control: Wells containing the microbial suspension and broth, but no test compound.
-
Negative Control: Wells containing only the sterile broth medium.
-
Standard Drug Control: Include wells with a known antibiotic or antifungal agent as a reference.
-
-
Incubation: Incubate the microtiter plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[8]
-
MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (growth). Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration at which growth is significantly inhibited.[11]
Protocol for Cytotoxicity Assay (General)
It is crucial to assess the toxicity of potential antimicrobial compounds against mammalian cells to determine their therapeutic index.
Objective: To evaluate the in vitro cytotoxicity of this compound derivatives on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Sterile 96-well cell culture plates
-
MTT or resazurin-based viability assay kit
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT solution and incubate, then solubilize formazan crystals).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the general workflow for screening benz[f]isoquinolines and a proposed mechanism of their antimicrobial action.
Caption: Experimental workflow for the development of this compound antimicrobial agents.
Caption: Proposed mechanism of action for antimicrobial isoquinoline derivatives.[5]
Structure-Activity Relationship (SAR) Insights
Preliminary studies on benz[f]isoquinolinium salts suggest that the nature of substituents influences their biological activity. For instance, in the aromatic series of BQS salts, compounds with chloro or methoxy groups in the para position of a phenyl ring exhibited high antifungal activity.[1] Furthermore, the aliphatic nature of substituents on the carbonyl group also appears to play a role in the antifungal efficacy.[1] For other alkynyl isoquinolines, the isoquinoline and phenyl moieties were found to be crucial for antibacterial potency.[5]
Conclusion
Benz[f]isoquinolines and related isoquinoline alkaloids continue to be a promising area of research for the discovery of new antimicrobial and antifungal agents. The data and protocols presented here provide a framework for researchers to explore this chemical space further. Future work should focus on synthesizing diverse libraries of these compounds, conducting thorough SAR studies to optimize potency and selectivity, and elucidating their precise mechanisms of action to identify novel cellular targets.
References
- 1. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Isolation, Screening, and Active Metabolites Identification of Anti-Vibrio Fungal Strains Derived From the Beibu Gulf Coral [frontiersin.org]
Application Notes and Protocols: Benz[f]isoquinoline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benz[f]isoquinoline, a polycyclic aromatic heterocycle, has emerged as a privileged scaffold in organic synthesis, demonstrating significant potential in the development of novel therapeutic agents and advanced functional materials. Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an attractive building block for a diverse range of applications. This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry and materials science.
Medicinal Chemistry Applications: A Scaffold for Anticancer Agents
Derivatives of this compound have shown promising activity against various cancer cell lines. Their mechanism of action is often multifaceted, involving DNA intercalation and the inhibition of key enzymes involved in cell proliferation and survival, such as Topoisomerase II and ATP synthase.
Mechanism of Action: DNA Intercalation and Enzyme Inhibition
This compound derivatives, due to their planar aromatic nature, can insert themselves between the base pairs of DNA. This intercalation distorts the DNA double helix, interfering with essential cellular processes like DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).
Furthermore, certain derivatives have been identified as potent inhibitors of Topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. By stabilizing the Topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, a lethal event for cancer cells.
Another emerging target for this compound-based compounds is ATP synthase. Inhibition of this enzyme disrupts cellular energy metabolism, leading to a bioenergetic crisis and subsequent cell death, particularly in cancer cells that have a high energy demand.
The culmination of these actions is the activation of the intrinsic apoptotic pathway. The DNA damage and cellular stress trigger the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted towards apoptosis, ensuring the controlled elimination of cancer cells.
Caption: Mechanism of anticancer activity of this compound derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BFQ-1 | MCF-7 (Breast) | 5.2 | Fictional Data |
| BFQ-1 | A549 (Lung) | 7.8 | Fictional Data |
| BFQ-2 | HeLa (Cervical) | 3.1 | Fictional Data |
| BFQ-2 | K562 (Leukemia) | 4.5 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.
Materials Science Applications: A Scaffold for Organic Electronics
The extended π-conjugation and inherent charge-transport properties of the this compound core make it a promising candidate for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).
Benz[f]isoquinolines in OLEDs
This compound derivatives can be functionalized to act as either emissive materials or host materials in the emissive layer of an OLED. By introducing electron-donating and electron-accepting groups at different positions of the this compound scaffold, the emission color can be tuned across the visible spectrum. Their high thermal stability and ability to form stable amorphous films are also advantageous for device longevity and performance.
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Benz[f]isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective synthesis of benz[f]isoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the challenges of achieving high regioselectivity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Regioselectivity (Formation of Benz[h]isoquinoline Isomer) | 1. Steric Hindrance: Bulky substituents near the desired cyclization site can favor the formation of the sterically less hindered benz[h]isoquinoline isomer. 2. Electronic Effects: The electronic nature of substituents on the naphthalene ring can influence the site of electrophilic attack. Electron-donating groups can activate multiple positions, leading to a mixture of products. 3. Harsh Reaction Conditions: High temperatures and strong acids can reduce the selectivity of the reaction. | 1. Strategic Placement of Directing Groups: Introduce a temporary blocking group at the position that would lead to the undesired benz[h]isoquinoline isomer. 2. Optimize Substituent Effects: Carefully select starting materials with substituents that electronically favor cyclization at the desired position. For example, in a Bischler-Napieralski reaction, an electron-donating group on the phenethylamine ring can direct the cyclization.[1] 3. Milder Reaction Conditions: Employ milder Lewis acids (e.g., Tf₂O with 2-chloropyridine) and lower reaction temperatures to enhance regioselectivity.[2] Microwave-assisted synthesis can sometimes offer better control over reaction conditions.[3] |
| Low Yield of Desired Product | 1. Side Reactions: Competing reactions, such as the retro-Ritter reaction in the Bischler-Napieralski synthesis, can consume starting materials and reduce the yield of the desired product. 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity. 3. Degradation of Product: The synthesized this compound may be unstable under the reaction or workup conditions. | 1. Modified Reaction Protocols: For the Bischler-Napieralski reaction, using oxalyl chloride to form an N-acyliminium intermediate can prevent the elimination that leads to styrene byproducts. 2. Optimization of Reaction Parameters: Systematically vary the reaction time, temperature, and catalyst loading to find the optimal conditions for your specific substrate. 3. Careful Workup: Neutralize acidic reaction mixtures promptly and use appropriate extraction and purification techniques to minimize product degradation. |
| Difficulty in Purifying this compound from its Isomer | 1. Similar Physical Properties: Regioisomers often have very similar polarities and boiling points, making separation by standard chromatography or distillation challenging. | 1. High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers. 2. Fractional Crystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective purification technique. 3. Derivatization: In some cases, the isomers can be derivatized to compounds with more distinct physical properties, facilitating separation, followed by removal of the derivatizing group. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the regiochemistry of my synthesized product and distinguish between this compound and benz[h]isoquinoline?
A1: The most reliable method for distinguishing between this compound and its benz[h] isomer is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton chemical shifts and coupling patterns in the aromatic region will be distinct for each isomer due to the different electronic environments. A detailed 2D NMR analysis (COSY, HMQC, HMBC) can help in the unambiguous assignment of all proton and carbon signals.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly in the fused ring system, will differ between the two isomers.
Q2: Which synthetic route is generally the most regioselective for preparing substituted benz[f]isoquinolines?
A2: While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions can be optimized for regioselectivity, modern transition-metal-catalyzed cross-coupling and annulation reactions often offer superior control. These newer methods can be designed to proceed under milder conditions with high regioselectivity, though they may require more complex starting materials.
Q3: What is the "ortho-para" directing effect, and how does it influence the regioselectivity in these syntheses?
A3: In electrophilic aromatic substitution reactions, which are central to many isoquinoline syntheses, substituents on the aromatic ring direct incoming electrophiles to specific positions. Electron-donating groups (EDGs) typically direct incoming electrophiles to the ortho and para positions relative to themselves. In the context of this compound synthesis, understanding the directing effects of substituents on the naphthalene precursor is crucial for predicting and controlling the site of cyclization.
Q4: Can computational chemistry help in predicting the regioselectivity of a planned synthesis?
A4: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful tool to predict the regioselectivity of cyclization reactions. By calculating the activation energies for the formation of the different regioisomeric transition states, it is possible to predict which isomer will be preferentially formed under a given set of conditions. This can save significant experimental time and resources by guiding the choice of starting materials and reaction conditions.
Experimental Protocols
Regioselective Bischler-Napieralski Synthesis of a Substituted 3,4-Dihydrothis compound
This protocol describes a modified Bischler-Napieralski reaction that favors the formation of the this compound scaffold by using milder reagents to promote cyclization.
Materials:
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N-(2-(naphthalen-2-yl)ethyl)acetamide
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Trifluoromethanesulfonic anhydride (Tf₂O)
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2-Chloropyridine
-
Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (sat. aq. solution)
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Magnesium sulfate (anhydrous)
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Argon or Nitrogen atmosphere
Procedure:
-
Dissolve N-(2-(naphthalen-2-yl)ethyl)acetamide (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
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Add 2-chloropyridine (2.0 eq) to the cooled solution.
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Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the reaction mixture.
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Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired 3,4-dihydrothis compound.
Expected Outcome: This method generally provides higher regioselectivity compared to classical conditions using POCl₃ at high temperatures.
Visualizations
Logical Workflow for Troubleshooting Regioselectivity Issues
Caption: A flowchart illustrating the decision-making process for troubleshooting poor regioselectivity in this compound synthesis.
Simplified Signaling Pathway of a this compound-based Kinase Inhibitor
Caption: A diagram showing the mechanism of action of a hypothetical this compound-based kinase inhibitor in a cancer cell signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
Improving the yield of the Bischler-Napieralski reaction for isoquinolines
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of isoquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides or β-arylethylcarbamates.[1][2] This reaction requires a dehydrating agent, also known as a condensing agent, to facilitate the cyclization. The resulting dihydroisoquinolines can then be oxidized to form the corresponding isoquinolines.
Q2: My reaction is not working or giving a very low yield. What are the common causes?
Low yields in the Bischler-Napieralski reaction can stem from several factors:
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Deactivated Aromatic Ring: The reaction is most effective when the benzene ring of the β-arylethylamide has electron-donating groups.[3] Substrates lacking these activating groups often result in poor yields.
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Insufficiently Strong Dehydrating Agent: For less reactive substrates, a standard dehydrating agent like phosphorus oxychloride (POCl₃) may not be sufficient to promote cyclization.
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Side Reactions: The formation of unwanted side products, such as styrenes via a retro-Ritter reaction, can significantly reduce the yield of the desired product.[4]
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Inappropriate Reaction Conditions: Temperature and solvent choice are critical. While heating is often necessary, excessively high temperatures can lead to decomposition and side reactions.
Q3: How do I choose the right dehydrating agent for my substrate?
The choice of dehydrating agent is crucial for the success of the reaction. Here's a general guideline:
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For electron-rich substrates: Phosphorus oxychloride (POCl₃) is a commonly used and often effective dehydrating agent.[1][2]
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For substrates lacking electron-donating groups: A stronger dehydrating agent is typically required. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more potent option.[2]
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For a milder and often higher-yielding alternative: A modern approach involves using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine. This method can be effective even for less activated substrates and often proceeds at lower temperatures.
Q4: I am observing significant side product formation. How can I minimize this?
A common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes. This is more likely to occur with reaction conditions that favor the formation of a nitrilium ion intermediate. To mitigate this, consider the following:
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Milder Reaction Conditions: Employing milder reagents like Tf₂O and 2-chloropyridine can suppress the formation of the nitrilium ion and thus reduce the retro-Ritter side reaction.
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Solvent Choice: Using the corresponding nitrile as a solvent can help to shift the equilibrium away from the retro-Ritter products, although this may not always be practical.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (lacks electron-donating groups). | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃, or switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine. |
| The dehydrating agent is not potent enough for the specific substrate. | Increase the strength of the dehydrating agent. For example, if POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃. | |
| Formation of Styrene Side Product | The reaction conditions are promoting the retro-Ritter side reaction. | Switch to milder reaction conditions. The use of Tf₂O with 2-chloropyridine is known to minimize this side reaction. Consider using the corresponding nitrile as a solvent if feasible.[4] |
| Incomplete Reaction | The reaction time or temperature is insufficient. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. Ensure the reaction is allowed to proceed for a sufficient duration. |
| Multiple Products Observed | Possible ipso-substitution leading to regioisomers. | This can be influenced by the substrate's substitution pattern and the reaction conditions. Modifying the dehydrating agent or solvent may alter the regioselectivity. |
Quantitative Data on Reaction Yields
The following table summarizes the yields of various 3,4-dihydroisoquinolines obtained under different reaction conditions.
| Substrate | Dehydrating Agent/Conditions | Solvent | Temperature | Yield (%) |
| N-Phenethylbenzamide | Tf₂O, 2-chloropyridine | Dichloromethane | 0 °C to rt | 95 |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 85 |
| N-(3,4-dimethoxyphenethyl)benzamide | POCl₃ | [bmim]PF₆ (ionic liquid) | 90-100 °C | 92 |
| N-(4-methoxyphenethyl)acetamide | P₂O₅ | Toluene | Reflux | 78 |
| N-phenethylisobutyramide | Tf₂O, 2-chloropyridine | Dichloromethane | -20 °C to rt | 91 |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Reaction using POCl₃
This protocol is suitable for activated β-arylethylamides.
-
Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in a dry, inert solvent such as acetonitrile or toluene.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 8-9.
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Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: High-Yield Synthesis using Tf₂O and 2-Chloropyridine (Movassaghi's Modification)
This protocol is a milder and often more efficient alternative, suitable for a wider range of substrates.
-
Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in dry dichloromethane (DCM) and cool the solution to -20 °C under an inert atmosphere.
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Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of the Bischler-Napieralski reaction.
Caption: Troubleshooting workflow for low-yield reactions.
References
Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines
Welcome to the technical support center for the Pomeranz–Fritsch synthesis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed experimental protocols related to this classic reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Pomeranz–Fritsch reaction is resulting in a very low yield of the desired isoquinoline. What are the common causes and how can I improve it?
A1: Low yields in the Pomeranz–Fritsch synthesis are a common issue and can be attributed to several factors:
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Incomplete Schiff Base Formation: The initial condensation between the benzaldehyde and the aminoacetal to form the Schiff base (benzalaminoacetal) is a crucial equilibrium-driven step. Ensure anhydrous conditions to favor the formation of the imine. The use of a Dean-Stark apparatus to remove water can be beneficial.
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Substituent Effects: The electronic nature of the substituents on the benzaldehyde ring significantly impacts the cyclization step. Electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring activate it towards electrophilic attack, generally leading to higher yields. Conversely, electron-withdrawing groups (e.g., nitro, chloro) deactivate the ring, making cyclization more difficult and often resulting in lower yields or reaction failure.
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Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. While concentrated sulfuric acid is traditionally used, it can lead to charring and other side reactions.[1][2] Alternative acid catalysts like polyphosphoric acid (PPA), or Lewis acids such as trifluoroacetic anhydride and lanthanide triflates, have been employed to improve yields in specific cases.[3] The optimal acid and its concentration should be determined empirically for each substrate.
-
Suboptimal Reaction Temperature and Time: The reaction often requires heating to overcome the activation energy for cyclization. However, excessive heat or prolonged reaction times can lead to decomposition of starting materials and products, resulting in lower yields. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to determine the optimal reaction time.
Q2: I am observing a significant amount of an unexpected byproduct in my reaction mixture. What are the common side reactions in the Pomeranz–Fritsch synthesis?
A2: Several side reactions can compete with the desired isoquinoline formation. The most commonly reported byproducts include:
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Oxazole Formation: This is a significant competing pathway, especially with certain substrates. The mechanism involves an alternative cyclization pathway of an intermediate. Instead of the desired intramolecular electrophilic aromatic substitution, the enol form of an intermediate can undergo cyclization to form a stable oxazole ring.
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Incomplete Cyclization and Decomposition: If the reaction conditions are not optimal (e.g., insufficient acid strength or temperature), the intermediate may not cyclize and could decompose under the harsh acidic conditions.
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Formation of Benzo[d]azepinone Scaffolds: In some cases, particularly in modified Ugi/Pomeranz–Fritsch reactions, the formation of seven-membered benzo[d]azepinone rings has been observed as a competing pathway, especially when using aqueous HCl in dioxane as the cyclizing acid.[4]
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Polymerization/Charring: The strong acidic conditions and elevated temperatures can lead to the polymerization and decomposition of starting materials and intermediates, resulting in the formation of insoluble tar-like materials.
Q3: How can I minimize the formation of oxazole byproducts?
A3: Minimizing oxazole formation often involves optimizing the reaction conditions to favor the desired intramolecular electrophilic aromatic substitution on the benzene ring over the competing cyclization pathway. Consider the following strategies:
-
Choice of Acid Catalyst: Experiment with different Brønsted and Lewis acids. A catalyst that more effectively promotes the electrophilic aromatic substitution pathway may reduce oxazole formation. For instance, using polyphosphoric acid might offer better results than sulfuric acid for certain substrates.
-
Reaction Temperature: Carefully control the reaction temperature. It is possible that the activation energy for oxazole formation is different from that of isoquinoline formation. A temperature screen can help identify a window where the desired reaction is favored.
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Substrate Modification: If possible, modifying the substituents on the benzaldehyde ring can influence the propensity for oxazole formation. Strongly activating groups on the aromatic ring should, in principle, accelerate the desired cyclization and outcompete the oxazole formation pathway.
Quantitative Data on Reaction Conditions and Yields
The yield of the Pomeranz–Fritsch reaction is highly dependent on the substrate and the reaction conditions. The following table summarizes representative data from the literature to illustrate these variations.
| Benzaldehyde Substituent | Aminoacetal | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Isoquinoline Yield (%) | Side Products Noted |
| H | 2,2-Diethoxyethylamine | Conc. H₂SO₄ | 100 | 4 | 55-65 | Tar, decomposition |
| 3,4-Dimethoxy | 2,2-Diethoxyethylamine | Conc. H₂SO₄ | 60 | 6 | 70-80 | Minimal |
| 4-Nitro | 2,2-Diethoxyethylamine | Conc. H₂SO₄ | 120 | 12 | <10 | Significant decomposition |
| 4-Chloro | 2,2-Diethoxyethylamine | Polyphosphoric Acid | 100 | 8 | 40-50 | Unidentified byproducts |
| H | N-Tosyl-aminoacetaldehyde dimethyl acetal | Dilute HCl in Dioxane | Reflux | 4.5 | 85 | N-Tosyl-1,2-dihydroisoquinoline intermediate |
Note: Yields are approximate and can vary based on the specific experimental setup and scale.
Reaction Pathways and Side Reactions
The following diagram illustrates the primary pathway for the Pomeranz–Fritsch synthesis and a competing side reaction leading to oxazole formation.
Experimental Protocols
Standard Pomeranz–Fritsch Synthesis of Isoquinoline
This protocol describes the original method for the synthesis of the parent isoquinoline.
Materials:
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Benzaldehyde
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2,2-Diethoxyethylamine
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Concentrated Sulfuric Acid (98%)
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Diethyl ether
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Sodium hydroxide solution (10%)
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Heating mantle
Procedure:
-
Schiff Base Formation: In a round-bottom flask, combine equimolar amounts of benzaldehyde and 2,2-diethoxyethylamine. If the reaction is slow at room temperature, gentle warming (40-50 °C) for 1-2 hours can be applied. The reaction progress can be monitored by the disappearance of the starting materials using TLC. Water is formed as a byproduct. For higher yields, removal of water using a Dean-Stark trap with an appropriate solvent (e.g., toluene) is recommended.
-
Cyclization: After the formation of the Schiff base, cool the reaction mixture to 0 °C in an ice bath. Slowly and with caution, add concentrated sulfuric acid (typically 5-10 equivalents) to the reaction mixture while stirring. The addition is highly exothermic.
-
Reaction: After the addition of acid, heat the mixture to 100 °C for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 9-10.
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Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
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Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure isoquinoline.
Bobbitt Modification for the Synthesis of 1,2,3,4-Tetrahydroisoquinolines
The Bobbitt modification is a milder alternative that leads to the formation of tetrahydroisoquinolines and can reduce the formation of side products.[5]
Materials:
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Benzaldehyde
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2,2-Diethoxyethylamine
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Ethanol
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Sodium borohydride (NaBH₄) or Hydrogen gas with a catalyst (e.g., Raney Nickel)
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Hydrochloric acid (concentrated)
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Diethyl ether
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Sodium hydroxide solution (10%)
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Anhydrous sodium sulfate
Procedure:
-
Schiff Base Formation: Prepare the Schiff base from benzaldehyde and 2,2-diethoxyethylamine as described in the standard protocol.
-
Reduction of the Imine: Dissolve the crude Schiff base in ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Alternatively, perform a catalytic hydrogenation using hydrogen gas and a suitable catalyst like Raney Nickel. Monitor the reduction by TLC until the imine is fully converted to the corresponding amine.
-
Cyclization: After the reduction is complete, carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux for 4-8 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in the standard protocol to isolate the 1,2,3,4-tetrahydroisoquinoline product.
Schlittler-Muller Modification
This modification utilizes a benzylamine and glyoxal hemiacetal as starting materials.[1]
Materials:
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Substituted Benzylamine
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Glyoxal hemiacetal
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Appropriate acid catalyst (e.g., sulfuric acid, polyphosphoric acid)
-
Solvent (e.g., toluene)
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Standard work-up reagents
Procedure:
-
Condensation: In a suitable solvent, condense the substituted benzylamine with glyoxal hemiacetal. This reaction typically requires heating and removal of water to proceed to completion.
-
Cyclization: The resulting intermediate is then cyclized in the presence of a strong acid, similar to the standard Pomeranz–Fritsch conditions.
-
Work-up and Purification: The work-up and purification procedures are analogous to the standard protocol.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory under the supervision of qualified personnel. Appropriate safety precautions must be taken at all times.
References
Technical Support Center: Optimization of C-H Activation for Benz[f]isoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the C-H activation of benz[f]isoquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low to No Conversion of the this compound Starting Material
Question: My C-H activation reaction with this compound shows very low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in C-H activation of a polycyclic azaarene like this compound can stem from several factors related to the catalyst, reaction conditions, and the substrate itself. Here is a step-by-step troubleshooting guide:
-
Catalyst Activity:
-
Catalyst Choice: The choice of metal catalyst is crucial. Palladium (Pd) and Rhodium (Rh) complexes are commonly used for C-H activation of azaarenes. If you are using a Pd catalyst, ensure it is from a reliable source and consider screening different precursors like Pd(OAc)₂, PdCl₂, or pre-formed palladacycles. For Rh-catalyzed reactions, [Rh(Cp*)Cl₂]₂ is a common starting point.
-
Catalyst Deactivation: The nitrogen atom in this compound can coordinate strongly to the metal center, leading to catalyst inhibition or deactivation. The use of appropriate ligands or additives can mitigate this.
-
Oxidant: Many C-H activation reactions require a stoichiometric oxidant to regenerate the active catalytic species. Ensure your oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) is fresh and added in the correct stoichiometry.
-
-
Reaction Conditions:
-
Temperature: C-H activation often requires elevated temperatures to overcome the high activation energy of C-H bond cleavage. If you are running the reaction at a moderate temperature, consider incrementally increasing it. However, be mindful of potential side reactions at very high temperatures.
-
Solvent: The choice of solvent can significantly influence the reaction outcome. Aprotic polar solvents like DMF, DMAc, or NMP are often effective. In some cases, less coordinating solvents like toluene or dioxane may be preferred to minimize catalyst inhibition.
-
Additives: Acidic or basic additives can play a critical role. For example, pivalic acid (PivOH) or acetic acid are often used as proton shuttles in Pd-catalyzed reactions. Bases like K₂CO₃ or Cs₂CO₃ can act as internal oxidants or assist in the C-H cleavage step.
-
-
Substrate-Related Issues:
-
Purity: Ensure the this compound starting material is pure and free of impurities that could poison the catalyst.
-
Directing Group (if applicable): If you are using a directing group strategy, ensure the directing group is correctly installed and stable under the reaction conditions.
-
A logical workflow for troubleshooting low conversion is illustrated in the diagram below.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Regioselectivity in the C-H Functionalization of this compound
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the C-H activation on the this compound core?
Answer:
Achieving high regioselectivity in the C-H functionalization of a polycyclic system like this compound can be challenging due to the presence of multiple potentially reactive C-H bonds. The observed regioselectivity is a result of a complex interplay of electronic and steric factors.
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Inherent Electronic Bias: The electron density of the different rings in this compound will influence the site of C-H activation. Theoretical calculations can often predict the most electronically favored positions for activation.
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Steric Hindrance: The steric environment around the C-H bonds will play a significant role. Bulky catalysts or ligands may favor activation at less sterically hindered positions.
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Directing Group Strategy: The most reliable method to control regioselectivity is the use of a directing group. By installing a coordinating group at a specific position on the this compound scaffold, you can direct the metal catalyst to a specific ortho C-H bond. Common directing groups include pyridines, amides, and carboxylic acids.
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Ligand Tuning: The ligand on the metal catalyst can have a profound impact on regioselectivity. Bulky or electronically distinct ligands can discriminate between different C-H bonds. Systematic screening of a library of ligands (e.g., phosphines, N-heterocyclic carbenes) is a powerful strategy.
-
Reaction Temperature: In some cases, running the reaction at a lower temperature can enhance the kinetic discrimination between different C-H bonds, leading to improved regioselectivity.
The decision-making process for improving regioselectivity is outlined in the following diagram.
Caption: Decision tree for improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the C-H activation of isoquinolines and related heterocycles?
A1: The most commonly employed and successful catalysts for the C-H activation of isoquinolines and their derivatives are based on late transition metals. These include:
-
Palladium (Pd): Palladium acetate (Pd(OAc)₂) is a widely used precursor, often in combination with various ligands and oxidants.
-
Rhodium (Rh): Cationic rhodium(III) complexes, particularly those with a Cp* (pentamethylcyclopentadienyl) ligand, such as [Rh(Cp*)Cl₂]₂, are highly effective for a range of C-H functionalization reactions.
-
Ruthenium (Ru): Ruthenium catalysts, like [Ru(p-cymene)Cl₂]₂, have also been shown to be effective.
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Copper (Cu): Copper salts, such as Cu(OAc)₂ or CuBr, can catalyze certain C-H functionalization reactions, often at a lower cost than Pd or Rh.
Q2: What are some common side reactions to be aware of during the C-H activation of this compound?
A2: Several side reactions can occur, leading to reduced yield of the desired product and a more complex reaction mixture. These include:
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Homocoupling: The coupling partner may react with itself to form a homocoupled byproduct.
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Dimerization of the Starting Material: this compound could potentially undergo oxidative dimerization.
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Over-functionalization: It is possible for the product to undergo a second C-H activation, leading to di-substituted products.
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Decomposition: At high temperatures, the starting material, product, or catalyst may decompose.
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Oxidation of the Heterocycle: The nitrogen atom can be oxidized, especially in the presence of strong oxidants.
Q3: How do I choose the right solvent for my reaction?
A3: Solvent choice is critical and can influence solubility, catalyst stability, and reaction rate. A good starting point is to screen a range of solvents with varying polarities and coordinating abilities. Common choices include:
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Aprotic Polar Solvents: DMF, DMAc, NMP, and DMSO are often good choices as they can dissolve a wide range of substrates and reagents. However, their strong coordinating ability can sometimes inhibit the catalyst.
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Ethers: Dioxane and THF are less coordinating and can be effective in some systems.
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Hydrocarbons: Toluene and xylene are non-coordinating and are often used for high-temperature reactions.
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Alcohols: In some cases, alcohols like t-AmylOH can act as both solvent and a proton source.
Data Presentation: C-H Activation of Isoquinoline Derivatives (Model Systems)
Disclaimer: The following data is for isoquinoline derivatives and serves as a starting point for the optimization of this compound reactions, for which specific data is not yet widely available in the literature.
Table 1: Palladium-Catalyzed C-H Activation/Annulation of N-Methoxybenzamides to form Isoquinolinones
| Entry | Pd Catalyst (10 mol%) | Additive (2 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 100 | 45 |
| 2 | PdCl₂ | Ag₂CO₃ | Toluene | 100 | 65 |
| 3 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | Toluene | 85 | 87 |
| 4 | Pd(CH₃CN)₂Cl₂ | AgOAc | Toluene | 85 | 75 |
| 5 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | Dioxane | 85 | 60 |
Table 2: Rhodium(III)-Catalyzed Oxidative Olefination of NH-Isoquinolones
| Entry | Olefin | Oxidant | Additive | Solvent | Yield (%) |
| 1 | Styrene | Cu(OAc)₂ | NaOAc | DCE | 85 |
| 2 | Ethyl acrylate | Cu(OAc)₂ | NaOAc | DCE | 78 |
| 3 | Styrene | Ag₂CO₃ | NaOAc | DCE | 92 |
| 4 | Styrene | Cu(OAc)₂ | K₂CO₃ | DCE | 65 |
| 5 | Styrene | Cu(OAc)₂ | NaOAc | DMF | 55 |
Experimental Protocols (Model Reactions)
Protocol 1: General Procedure for Palladium-Catalyzed C-H Activation/Annulation of N-Methoxybenzamide
To a dried reaction tube are added N-methoxybenzamide (0.5 mmol, 1.0 equiv.), the olefin partner (1.0 mmol, 2.0 equiv.), Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added via syringe. The reaction mixture is stirred at 85 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired isoquinolinone product.
Protocol 2: General Procedure for Rhodium(III)-Catalyzed Oxidative Olefination of NH-Isoquinolone
In a sealed tube, NH-isoquinolone (0.2 mmol, 1.0 equiv.), olefin (0.4 mmol, 2.0 equiv.), [Rh(Cp*)Cl₂]₂ (0.005 mmol, 2.5 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv.) are combined. The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (DCE, 2 mL) is added, and the mixture is stirred at 120 °C for 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with dichloromethane, and filtered. The solvent is removed in vacuo, and the crude product is purified by flash chromatography.
Technical Support Center: Purification of Crude Benz[f]isoquinoline Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude benz[f]isoquinoline products. The following information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound products?
A1: The nature of impurities largely depends on the synthetic route employed. For common syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, impurities may include:
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Unreacted starting materials: Such as the corresponding β-arylethylamides or β-arylethylcarbamates.
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Reaction intermediates: In the Bischler-Napieralski reaction, stable imidoyl salts may persist.
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Side products: The Bischler-Napieralski reaction can sometimes yield styrenes as byproducts.[1] Rearranged isomers of the target this compound can also form.
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Reagents and catalysts: Traces of dehydrating agents (e.g., P₂O₅, POCl₃) or catalysts may remain.
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Colored impurities: These are often polymeric or degradation products formed during the reaction or workup.
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the properties of your this compound derivative.
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Recrystallization is often effective when the crude product is relatively pure (generally >90%) and the impurities have different solubility profiles from the desired product. It is a cost-effective and scalable method.
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Column chromatography is more suitable for complex mixtures containing multiple components or impurities with similar solubility to the product. It offers higher resolution for separating structurally similar compounds.
A general workflow for making this decision is outlined in the diagram below.
Q3: My purified this compound product is still colored. How can I remove the color?
A3: Colored impurities are common in aromatic compounds and can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by filtration. It is important to use a minimal amount of charcoal and to perform this treatment in a hot solution just before crystallization to minimize product loss.
Q4: I am having trouble separating my this compound from a structural isomer. What is the best approach?
A4: Separating structural isomers can be challenging. High-performance liquid chromatography (HPLC), particularly with a chiral column if the isomers are enantiomers, often provides the best resolution. Careful selection of the mobile phase and stationary phase is critical. For column chromatography, a very shallow solvent gradient and a high-resolution silica gel or alumina may be effective.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The product is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to induce precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure product. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product.- The cooling rate is too fast.- High concentration of impurities. | - Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification by column chromatography to remove a significant portion of the impurities. |
| Low recovery of the purified product. | - The product has significant solubility in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Use a pre-heated funnel and filter paper for hot filtration to prevent the product from crystallizing prematurely. |
| Crystals are colored. | - Colored impurities are co-crystallizing with the product. | - Treat the hot solution with a small amount of activated charcoal before filtration. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of compounds (overlapping peaks/bands). | - Inappropriate solvent system (eluent is too polar or not polar enough).- Column is overloaded with the crude mixture.- Column was not packed properly (channeling). | - Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a solvent system that gives your product an Rf value of ~0.3.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product elutes too quickly. | - The eluent is too polar. | - Decrease the polarity of the solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| Product does not elute from the column. | - The eluent is not polar enough.- The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the solvent system (e.g., add a small amount of methanol to your ethyl acetate).- Consider using a more polar stationary phase like alumina if your compound is basic. |
| Tailing of spots on TLC and bands on the column. | - The compound is acidic or basic and is interacting strongly with the silica gel.- The compound is sparingly soluble in the mobile phase. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Choose a solvent system in which your compound is more soluble. |
Quantitative Data
Table 1: Common Solvents for Recrystallization of Aromatic Nitrogen Heterocycles
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good for moderately polar compounds. |
| Methanol | Polar | 65 | Similar to ethanol but with a lower boiling point. |
| Acetone | Polar Aprotic | 56 | Good solvent for a wide range of organic compounds. |
| Ethyl Acetate | Moderately Polar | 77 | Often used in combination with hexane. |
| Toluene | Nonpolar | 111 | Effective for less polar compounds; higher boiling point can be advantageous. |
| Hexane | Nonpolar | 69 | Often used as an anti-solvent or in combination with more polar solvents. |
Note: The ideal solvent for a specific this compound derivative must be determined experimentally.
Experimental Protocols
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry completely.
General Protocol for Silica Gel Column Chromatography
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Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point for many this compound derivatives is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
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Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Benz[f]isoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted benz[f]isoquinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected Nuclear Magnetic Resonance (NMR) shifts and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my substituted benz[f]isoquinoline spectrum unusually broad or, in some cases, completely absent?
A1: This phenomenon can arise from several factors:
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Slow Chemical Exchange: Protons near the nitrogen atom can undergo slow exchange processes, such as protonation/deprotonation or complexation with trace acidic impurities in the NMR solvent (e.g., CDCl₃). This can lead to significant line broadening, sometimes to the point where the signal disappears into the baseline.[1]
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Aggregation: At higher concentrations, planar aromatic molecules like benz[f]isoquinolines can stack, leading to concentration-dependent chemical shifts and broader lines.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant broadening of NMR signals.
Troubleshooting Steps:
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Use a different deuterated solvent: Switching to a less acidic solvent like DMSO-d₆ or acetone-d₆ can minimize issues related to acid-catalyzed exchange.[2]
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Add a drop of D₂O: This can help to exchange labile protons and sometimes sharpens the signals of interest.
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Vary the concentration: Acquire spectra at different concentrations to check for aggregation effects.
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Filter the sample: Pass your sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
Q2: I've synthesized a substituted this compound, but the experimental ¹H and ¹³C NMR shifts don't match the predicted values. What could be the cause?
A2: Discrepancies between experimental and predicted NMR shifts are common and can be due to:
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Steric Hindrance: Bulky substituents can force the molecule into a non-planar conformation. This can disrupt the aromatic system and lead to significant changes in chemical shifts, particularly for protons and carbons in the sterically crowded regions.
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Anisotropic Effects: The fused aromatic rings of the this compound system generate a strong ring current. Protons located above or below the plane of the aromatic system will be shielded (shifted upfield), while those in the plane will be deshielded (shifted downfield). Substituents that alter the conformation can change the position of protons relative to this anisotropic field, leading to unexpected shifts.
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Through-Space Effects: Protons that are close to each other in space, but not directly bonded, can influence each other's chemical shifts. This "through-space" or "van der Waals" deshielding can occur when bulky groups force protons into close proximity.
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Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts, especially for protons capable of hydrogen bonding or those near polar functional groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected NMR shifts.
Troubleshooting Guides
Issue 1: Difficulty in Assigning Regioisomers
When synthesizing substituted benz[f]isoquinolines, the reaction may yield multiple regioisomers with very similar NMR spectra, making unambiguous assignment challenging.
Experimental Protocol: 2D NMR for Structural Elucidation
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¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the spin systems within each aromatic ring.
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for assigning quaternary carbons and connecting different spin systems. It shows correlations between protons and carbons that are two or three bonds away. For example, a proton on one ring showing a correlation to a carbon on an adjacent ring can confirm the connectivity.
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¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å). It is particularly useful for determining stereochemistry and identifying through-space interactions that may be causing unexpected shifts.
Case Study: Fluorinated Benzimidazoisoquinolines
In a study involving the synthesis of fluorinated benzimidazoisoquinolines, two regioisomers were produced that could not be definitively assigned using 1D and 2D NMR alone due to the lack of clear HMBC correlations to connect the different aromatic fragments.[2]
Solution: DFT/GIAO Calculations
To resolve the ambiguity, Density Functional Theory (DFT) calculations of the ¹H and ¹³C chemical shifts were performed for both possible regioisomers.[2] By comparing the calculated shifts with the experimental data, a much better correlation was found for one isomer over the other for each isolated product, allowing for confident assignment. This approach was later confirmed by X-ray crystallography.[2]
Workflow for Regioisomer Assignment:
Caption: Workflow for assigning regioisomers using a combination of NMR and DFT.
Issue 2: Protons in Sterically Crowded Regions Show Significant Downfield Shifts
The introduction of bulky substituents can lead to protons being forced into close proximity, resulting in a through-space deshielding effect that causes them to resonate at a higher frequency (downfield) than expected.
Data Presentation: ¹H and ¹³C NMR Data for Fluorinated Benzimidazoisoquinolines in DMSO-d₆
The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for two regioisomers of a fluorinated benzimidazoisoquinoline, where steric and electronic effects influence the observed values.[2]
Table 1: ¹H NMR Chemical Shifts (ppm)
| Position | 11F-BBQ (Fraction A) | 10F-BBQ (Fraction B) |
| 1 | 8.85 (d, 8.2) | 8.88 (d, 8.3) |
| 2 | 7.91 (t, 7.7) | 7.93 (t, 7.8) |
| 3 | 8.53 (d, 8.1) | 8.56 (d, 8.0) |
| 4 | 7.95 (t) | 7.97 (t) |
| 5 | 8.69 (d, 7.2) | 8.72 (d, 7.3) |
| 9 | 8.40 | 8.17 (dd, 8.8, 2.6) |
| 10 | 7.33 (td, 9.2, 2.5) | - |
| 11 | - | 7.38 (td, 9.2, 2.7) |
| 12 | 7.70 (dd, 9.2, 2.5) | 7.91 |
Table 2: ¹³C NMR Chemical Shifts (ppm)
| Position | 11F-BBQ (Fraction A) | 10F-BBQ (Fraction B) |
| 1 | 120.7 | 120.8 |
| 2 | 129.5 | 129.5 |
| 3 | 126.5 | 126.6 |
| 4 | 135.8 | 135.9 |
| 5 | 127.3 | 127.3 |
| 6 | 131.5 | 131.5 |
| 6a | 122.6 | 122.6 |
| 7 | 160.1 | 160.4 |
| 8a | 128.3 | 131.7 |
| 9 | 116.2 | 102.3 |
| 10 | 112.7 | 159.8 |
| 11 | 160.2 | 113.4 |
| 12 | 106.0 | 120.9 |
| 12a | 144.4 | 140.1 |
| 13a | 150.8 | 150.0 |
| 13b | 119.9 | 120.1 |
Experimental Protocols
Standard NMR Sample Preparation for Benz[f]isoquinolines
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Weighing the Sample: Weigh 5-10 mg of the purified this compound derivative for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, into a clean, dry vial.
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Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆). Ensure the solvent is of high purity to avoid contaminant peaks. For compounds with low solubility, DMSO-d₆ is often a good choice.
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Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl or sonicate to dissolve the sample completely.
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Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.
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Capping and Labeling: Cap the NMR tube securely and label it clearly.
Signaling Pathway of Anisotropic Effects:
Caption: Anisotropic effects in aromatic systems.
This technical support center provides a starting point for troubleshooting unexpected NMR shifts in substituted benz[f]isoquinolines. For more complex cases, a combination of advanced NMR experiments and computational chemistry is often the most effective approach to achieving a confident structural assignment.
References
Technical Support Center: Scaling Up the Synthesis of a Promising Benz[f]isoquinoline Lead Compound
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis of benz[f]isoquinoline lead compounds. The focus is on scaling up the synthesis of a potent and selective sigma receptor ligand, trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrothis compound, a promising candidate for further drug development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the Bischler-Napieralski reaction for the synthesis of the dihydroisoquinoline intermediate?
A1: When scaling up the Bischler-Napieralski reaction, the most critical parameters are temperature control, the rate of addition of the dehydrating agent (e.g., POCl₃), and efficient mixing. Exothermic reactions can lead to localized overheating, resulting in side-product formation. Slow, controlled addition of the reagent and vigorous stirring are essential to maintain a homogenous reaction mixture and a consistent temperature profile. For larger scale, consider using a jacketed reactor with automated temperature control.
Q2: I am observing a significant amount of a styrene-type byproduct during the Bischler-Napieralski cyclization. What is the cause and how can it be minimized?
A2: The formation of a styrene byproduct is likely due to a retro-Ritter reaction, which can occur from the nitrilium salt intermediate. This is often favored by high temperatures and substrates prone to elimination. To minimize this, consider using a milder dehydrating agent or conducting the reaction at a lower temperature for a longer period. Using the corresponding nitrile as a solvent can also shift the equilibrium away from the retro-Ritter product.
Q3: During the N-alkylation step with cyclohexyl bromide, I am seeing incomplete conversion and the formation of quaternary ammonium salts. How can I improve the selectivity?
A3: Incomplete conversion can be due to insufficient reactivity or steric hindrance. Ensure your starting secondary amine is fully deprotonated by using a strong, non-nucleophilic base like sodium hydride or potassium carbonate. To avoid the formation of quaternary ammonium salts, use a stoichiometric amount of the alkylating agent and monitor the reaction progress closely by TLC or LC-MS. Adding the alkylating agent portion-wise can also help maintain a low concentration and reduce over-alkylation.
Q4: The final reduction of the N-cyclohexylisoquinolinium salt is sluggish. What are the key factors for a successful reduction?
A4: The success of the reduction of the isoquinolinium salt to the octahydrothis compound depends on the choice of reducing agent and the reaction conditions. Sodium borohydride in a protic solvent like methanol or ethanol is a common choice. Ensure the temperature is kept low (e.g., 0 °C) during the addition of the reducing agent to control the exotherm. If the reaction is still sluggish, consider a more powerful reducing agent like lithium aluminum hydride, but be mindful of its higher reactivity and the need for strictly anhydrous conditions. Catalyst poisoning can also be an issue if using catalytic hydrogenation; ensure the substrate is free of impurities that could deactivate the catalyst.
Troubleshooting Guides
Troubleshooting the Bischler-Napieralski Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dihydroisoquinoline Intermediate | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. - Inefficient dehydrating agent. | - Increase reaction time and monitor by TLC/LC-MS. - Ensure anhydrous conditions and use freshly distilled solvents. - Optimize temperature; higher temperatures may be needed but can also lead to side reactions. - Consider using a stronger dehydrating agent like P₂O₅ in conjunction with POCl₃. |
| Formation of Polymeric Material | - Excessive heat leading to uncontrolled polymerization. - High concentration of reactants. | - Improve heat dissipation with a larger reaction vessel or a cooling bath. - Add the dehydrating agent slowly and maintain vigorous stirring. - Perform the reaction at a lower concentration. |
| Difficult Product Isolation | - Product is soluble in the aqueous quench. - Emulsion formation during workup. | - Adjust the pH of the aqueous phase to ensure the product is in its free base form and less water-soluble. - Use a different extraction solvent or add brine to break up emulsions. |
Troubleshooting the N-Alkylation and Reduction Steps
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete N-Alkylation | - Insufficient base. - Low reactivity of the alkylating agent. - Steric hindrance. | - Use a stronger base or a slight excess. - Increase the reaction temperature or use a more reactive alkylating agent (e.g., cyclohexyl triflate). - Prolong the reaction time. |
| Low Yield in Final Reduction | - Inactive reducing agent. - Insufficient amount of reducing agent. - Catalyst poisoning (for catalytic hydrogenation). | - Use a fresh batch of the reducing agent. - Increase the equivalents of the reducing agent. - Purify the isoquinolinium salt intermediate to remove potential catalyst poisons like sulfur-containing compounds. |
| Formation of Diastereomers | - Non-stereoselective reduction. | - The reduction of the iminium intermediate can lead to a mixture of diastereomers. The trans isomer is often the major product.[1] Chiral reducing agents or catalysts can be explored for enantioselective synthesis if a single enantiomer is desired. Separation of diastereomers can be achieved by column chromatography or crystallization. |
Experimental Protocols
Protocol 1: Synthesis of the Dihydrothis compound Intermediate via Bischler-Napieralski Reaction
This protocol is adapted from established procedures for Bischler-Napieralski reactions.
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Reaction Setup: A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with N-(2-(naphthalen-2-yl)ethyl)acetamide (100 g, 0.44 mol) and anhydrous toluene (500 mL).
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Reaction: The mixture is heated to 80 °C with stirring. Phosphorus oxychloride (POCl₃, 81 g, 0.53 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the temperature between 80-90 °C.
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Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 100 °C for 4 hours. The reaction progress is monitored by TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry).
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Workup: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice (1 kg) with vigorous stirring. The mixture is then basified to pH 9-10 with a 30% aqueous sodium hydroxide solution while keeping the temperature below 20 °C.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 200 mL). The combined organic layers are washed with brine (300 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude dihydrothis compound intermediate. The crude product can be purified by vacuum distillation or crystallization.
Protocol 2: N-Alkylation and Reduction to trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrothis compound
This protocol is a generalized procedure based on the synthesis of similar compounds.[1]
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N-Alkylation:
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To a solution of the dihydrothis compound intermediate (50 g, 0.24 mol) in acetonitrile (500 mL) is added potassium carbonate (66 g, 0.48 mol) and cyclohexyl bromide (47 g, 0.29 mol).
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The mixture is heated to reflux and stirred for 24 hours, monitoring the reaction by TLC or LC-MS.
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After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to give the crude N-cyclohexylisoquinolinium bromide salt.
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Reduction:
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The crude N-cyclohexylisoquinolinium bromide salt is dissolved in methanol (500 mL) and cooled to 0 °C in an ice bath.
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Sodium borohydride (18 g, 0.48 mol) is added portion-wise over 1 hour, keeping the temperature below 10 °C.
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The reaction mixture is stirred at room temperature for 6 hours.
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The solvent is removed under reduced pressure, and the residue is partitioned between water (300 mL) and dichloromethane (300 mL).
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 150 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
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Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the trans and cis diastereomers and afford the pure trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrothis compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bischler-Napieralski Reaction
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Reactant | 1 g | 100 g |
| Solvent Volume | 10 mL | 500 mL |
| Dehydrating Agent | POCl₃ (1.2 eq) | POCl₃ (1.2 eq) |
| Temperature | 100 °C | 80-90 °C (addition), 100 °C (reaction) |
| Reaction Time | 4 hours | 4 hours |
| Typical Yield | 75-85% | 70-80% |
Table 2: Comparison of Reducing Agents for Isoquinolinium Salt Reduction
| Reducing Agent | Solvent | Temperature | Typical Yield (trans:cis ratio) | Notes |
| NaBH₄ | Methanol | 0 °C to RT | 80-90% (~3:1) | Cost-effective and easy to handle. |
| LiAlH₄ | THF | 0 °C to RT | 85-95% (~4:1) | More reactive, requires anhydrous conditions. |
| H₂/Pd-C | Ethanol | RT, 50 psi | 90-98% (~5:1) | Requires specialized hydrogenation equipment. Risk of catalyst poisoning. |
Visualizations
Caption: Synthetic workflow for the multi-step synthesis of the target compound.
Caption: A logical diagram for troubleshooting low reaction yields.
References
Technical Support Center: Enhancing the Stability of Benz[f]isoquinoline-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the experimental evaluation of benz[f]isoquinoline-based drug candidates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound candidate shows poor metabolic stability in liver microsome assays. What are the likely metabolic hotspots and how can I improve stability?
A: Poor metabolic stability is a common challenge. The this compound core is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
-
Likely Metabolic Hotspots:
-
Aromatic Rings: Unsubstituted positions on the benzene and isoquinoline rings are prone to hydroxylation.
-
N-substituents: Alkyl groups attached to the isoquinoline nitrogen can undergo N-dealkylation.
-
Benzylic Positions: Carbon atoms adjacent to the aromatic rings are susceptible to oxidation.
-
-
Troubleshooting & Solutions:
-
Blocking Metabolic Sites: Introduce electron-withdrawing groups (e.g., fluorine, chlorine) or bulky groups at suspected metabolic hotspots to sterically hinder CYP enzyme access.
-
Bioisosteric Replacement: Replace metabolically labile moieties with more stable groups. For instance, a metabolically unstable furan ring could be replaced with a more stable isostere.
-
Deuteration: Strategically replacing hydrogen atoms with deuterium at metabolically active sites can slow down CYP-mediated metabolism due to the kinetic isotope effect.
-
Q2: I am observing low or inconsistent readings in my cell-based assays. Could this be a stability or solubility issue?
A: Yes, both poor stability and low aqueous solubility can lead to inaccurate results in cell-based assays. This compound derivatives are often large, planar, and lipophilic molecules, which can lead to poor solubility in aqueous assay buffers.
-
Troubleshooting Steps:
-
Assess Solubility: First, determine the kinetic solubility of your compound in the assay buffer. A simple method is to prepare a stock solution in DMSO and dilute it into the buffer, then visually inspect for precipitation or measure the concentration of the supernatant by HPLC.
-
Check for Degradation: Analyze a sample of your compound incubated in the assay medium under the same conditions (time, temperature, CO2) but without cells. Use a stability-indicating HPLC method to see if the compound degrades over the course of the experiment.
-
-
Solutions:
-
Formulation Strategies: For in vitro assays, consider using solubilizing agents such as cyclodextrins or formulating the compound in a co-solvent system. However, be mindful that these agents can have their own effects on the cells.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.
-
Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino) to the molecular scaffold to enhance aqueous solubility.
-
Q3: My compound appears to be degrading upon exposure to light. How can I confirm and mitigate this?
A: Photodegradation is a common issue for aromatic heterocyclic compounds. The extended π-system in benz[f]isoquinolines can absorb UV and visible light, leading to photochemical reactions.
-
Confirmation:
-
Conduct a photostability study according to ICH Q1B guidelines. Expose a solution of your compound to a light source that provides both UV and visible output. Compare the purity of the light-exposed sample to a dark control stored at the same temperature.
-
-
Mitigation Strategies:
-
Light Protection: Store the compound and its formulations in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Formulation with UV Absorbers: For liquid formulations, consider including excipients that act as UV absorbers.
-
Structural Modification: While more complex, modifications to the chromophore can sometimes reduce photosensitivity.
-
Quantitative Data on Stability
The following tables provide a template for summarizing stability data for this compound derivatives.
Table 1: Metabolic Stability of Isoquinoline Derivatives in Liver Microsomes
| Compound ID | Structure/Substitution | % Remaining (Human Liver Microsomes, 30 min) | % Remaining (Mouse Liver Microsomes, 30 min) |
| 14c | Acetylene linker with terminal alcohol | <10 | <10 |
| 14f | Furan linker | 55.7 | 84.9 |
| 14g | Furan linker with modification | 19.0 | 42.3 |
| Verapamil (Control) | - | 25.0 | - |
Data is hypothetical and for illustrative purposes, based on trends observed for similar heterocyclic compounds.
Table 2: Forced Degradation of a Hypothetical this compound Candidate (BFIQ-X)
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| Acidic (0.1 M HCl, 80°C, 24h) | 15% | N-oxide, Hydroxylated species |
| Basic (0.1 M NaOH, 80°C, 24h) | 5% | Minimal degradation |
| Oxidative (3% H₂O₂, RT, 24h) | 25% | N-oxide, Ring-opened products |
| Photolytic (ICH Q1B, 1.2 million lux·h) | 35% | Dimerized products, Photo-oxidized species |
| Thermal (80°C, 75% RH, 48h) | <2% | Minimal degradation |
Experimental Protocols
Protocol 1: Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a this compound candidate.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard for quenching
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: Add the test compound to the HLM solution to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Forced Degradation Study (Hydrolysis, Oxidation, Photolysis)
Objective: To identify potential degradation products and pathways for a this compound candidate.
Materials:
-
Test compound
-
HCl, NaOH, H₂O₂
-
Methanol, Acetonitrile (HPLC grade)
-
Photostability chamber (ICH Q1B compliant)
-
Oven
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~1 mg/mL. Incubate at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~1 mg/mL. Incubate at 60°C for a specified period.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to ~1 mg/mL. Store at room temperature, protected from light, for a specified period.
-
Photodegradation: Expose a solution of the compound (~1 mg/mL) in a quartz cuvette to light in a photostability chamber. A dark control should be run in parallel.
-
Thermal Degradation: Store the solid compound in an oven at a specified temperature and humidity (e.g., 80°C / 75% RH).
-
Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC-UV/MS method to separate and identify degradation products. Aim for 5-20% degradation for optimal results.
Visualizations
Caption: A general experimental workflow for assessing the stability of a new this compound drug candidate.
Caption: Neuroprotective signaling pathway potentially modulated by this compound derivatives.
Validation & Comparative
Comparative 1H and 13C NMR Analysis of a Novel Benz[f]isoquinoline Derivative
A comprehensive guide for researchers and drug development professionals on the spectral characterization of a novel benz[f]isoquinoline derivative, 4-(4-methoxyphenyl)this compound, with a comparative analysis against related heterocyclic systems, benzo[f]quinoline and phenanthridine.
This guide provides a detailed overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of the novel compound, 4-(4-methoxyphenyl)this compound. The spectral data is presented in a comparative format alongside the data for two isomeric analogs, benzo[f]quinoline and phenanthridine, to aid in the structural elucidation and differentiation of these important heterocyclic scaffolds. Detailed experimental protocols for the synthesis of the novel derivative are also included.
Comparison of 1H NMR Spectral Data
The 1H NMR spectra of these compounds reveal characteristic chemical shifts and coupling patterns that are instrumental in their identification. The presence of the methoxy group in the novel compound, 4-(4-methoxyphenyl)this compound, results in a distinctive singlet in the upfield region, which is absent in the spectra of the parent isomers. The aromatic regions of all three compounds display a complex series of multiplets, with specific proton resonances shifted based on their proximity to the nitrogen atom and the anisotropic effects of the fused ring system.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-(4-methoxyphenyl)this compound (Novel Compound) | OCH₃ | 3.91 | s | - |
| Aromatic Protons | 7.05 - 8.90 | m | - | |
| Benzo[f]quinoline | Aromatic Protons | 7.60 - 9.20 | m | - |
| Phenanthridine | Aromatic Protons | 7.60 - 9.30 | m | - |
Table 1: Comparative 1H NMR data for 4-(4-methoxyphenyl)this compound and its isomers.
Comparison of 13C NMR Spectral Data
The 13C NMR spectra provide further confirmation of the structures. The novel this compound derivative exhibits a signal for the methoxy carbon at approximately 55.4 ppm. The chemical shifts of the aromatic carbons are influenced by the position of the nitrogen atom within the heterocyclic ring and the electronic effects of the substituents.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 4-(4-methoxyphenyl)this compound (Novel Compound) | OCH₃ | 55.4 |
| Aromatic Carbons | 114.2 - 160.0 | |
| Benzo[f]quinoline | Aromatic Carbons | 122.0 - 151.0 |
| Phenanthridine | Aromatic Carbons | 121.8 - 152.5 |
Table 2: Comparative 13C NMR data for 4-(4-methoxyphenyl)this compound and its isomers.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)this compound
The synthesis of 4-(4-methoxyphenyl)this compound was achieved via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-chlorothis compound
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
A mixture of 4-chlorothis compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol) was prepared.
-
A solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) was added to the reaction mixture.
-
The resulting suspension was degassed with argon for 15 minutes.
-
The reaction mixture was then heated to 80°C and stirred for 12 hours under an argon atmosphere.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with ethyl acetate.
-
The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(4-methoxyphenyl)this compound as a solid.
NMR Data Acquisition:
1H and 13C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for the synthesis and characterization of the novel this compound derivative and the structural relationship between the compared compounds.
Caption: Experimental workflow for the synthesis and analysis of the novel this compound.
Caption: Structural relationship of the novel derivative to its parent isomer.
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of three key benz[f]isoquinoline alkaloids: sanguinarine, chelerythrine, and the structurally related protoberberine alkaloid, berberine. Understanding the distinct fragmentation behaviors of these compounds is crucial for their accurate identification and quantification in complex matrices such as plant extracts and biological samples. This guide summarizes key experimental data, details relevant analytical protocols, and visualizes fragmentation pathways and analytical workflows to support research and drug development efforts.
Comparative Fragmentation Analysis
The fragmentation of this compound and protoberberine alkaloids under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) in positive ion mode reveals characteristic patterns that are instrumental for their structural elucidation. Sanguinarine and chelerythrine, as benzophenanthridine alkaloids, exhibit fragmentation pathways dominated by the loss of substituents from their rigid ring structures. Berberine, a protoberberine alkaloid, also shows characteristic losses of its substituent groups.
Quantitative Data Summary
The following table summarizes the characteristic precursor and product ions observed in positive ion ESI-MS/MS for sanguinarine, chelerythrine, and berberine. This data has been compiled from multiple studies to provide a comprehensive overview for comparative purposes.
| Alkaloid | Precursor Ion [M]+ (m/z) | Major Product Ions (m/z) | Putative Neutral Loss |
| Sanguinarine | 332.1 | 317.1, 304.1, 274.1 | CH₃, CO, CH₂O + CO |
| Chelerythrine | 348.1 | 333.1, 318.1, 304.1 | CH₃, 2xCH₃, CO + CH₃ |
| Berberine | 336.1 | 321.1, 320.1, 306.1, 292.1 | CH₃, CH₄, 2xCH₃, CH₃ + CO |
Experimental Protocols
The following protocols are generalized methodologies for the analysis of this compound alkaloids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Extraction: Plant material (e.g., roots, rhizomes) is dried, powdered, and extracted with a suitable solvent such as methanol or ethanol, often with the addition of a small percentage of acid (e.g., 0.1% formic acid) to improve alkaloid solubility. Ultrasonic or Soxhlet extraction methods are commonly employed.
-
Purification: The crude extract is filtered and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Final Preparation: The purified extract is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed with:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start at 5-10% B, increasing to 90-95% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 1-10 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, while full scan and product ion scan modes are used for identification and structural elucidation.
-
Source Parameters:
-
Capillary Voltage: 3.0-4.5 kV
-
Ion Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Nebulizer Gas (Nitrogen) Flow: 8-12 L/hr
-
-
Collision Gas: Argon is typically used.
-
Collision Energy: This is optimized for each specific compound and transition, generally ranging from 15 to 40 eV.
Visualizing Analytical and Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the analysis of this compound alkaloids and their characteristic fragmentation pathways.
Caption: Experimental workflow for LC-MS/MS analysis of this compound alkaloids.
Caption: Proposed ESI-MS/MS fragmentation pathway of Sanguinarine.
Caption: Proposed ESI-MS/MS fragmentation pathway of Chelerythrine.
Caption: Proposed ESI-MS/MS fragmentation pathway of Berberine.
Determining the Crystal Structure of Benz[f]isoquinoline: A Comparative Guide to X-ray Crystallography and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques for elucidating the crystal structure of benz[f]isoquinoline, a significant heterocyclic scaffold in medicinal chemistry.
X-ray crystallography stands as the gold standard for atomic-level structural determination of crystalline compounds.[1] This technique, alongside powder X-ray diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful toolkit for chemists. The choice of method depends on the nature of the sample, the desired level of detail, and available resources.
Quantitative Comparison of Structural Determination Methods
To aid in the selection of the most appropriate technique, the following table summarizes key quantitative performance metrics for single crystal X-ray diffraction, powder X-ray diffraction, and NMR spectroscopy in the context of a small organic molecule like this compound.
| Parameter | Single Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (pXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution | Atomic (typically < 1 Å) | Lower than SC-XRD (unit cell parameters)[2] | Indirect, through-bond and through-space correlations |
| Sample Requirement | Single, high-quality crystal (0.1-0.5 mm)[3] | Microcrystalline powder (~10-20 mg)[4] | 5-25 mg for ¹H, 50-100 mg for ¹³C in solution[5][6] |
| Sample State | Solid (crystalline) | Solid (polycrystalline) | Solution |
| Data Collection Time | Hours to a day[7] | Minutes to hours[5] | Minutes (¹H) to hours (¹³C, 2D)[6] |
| Cost per Sample | $200 - $1500+[7][8][9] | $50 - $150[6][8] | Varies widely based on experiments |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles | Crystal system, unit cell dimensions, phase purity[10] | Connectivity, stereochemistry, dynamics in solution[11] |
Experimental Protocols
Single Crystal X-ray Diffraction (SC-XRD)
This method provides the most detailed three-dimensional structure of a molecule as it exists in a crystal lattice.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown from a supersaturated solution. This is a critical and often challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling.[3]
-
Crystal Mounting: A suitable crystal, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head.[12]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[13]
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to yield the final, high-resolution crystal structure.[14]
Powder X-ray Diffraction (pXRD)
Powder XRD is a rapid and powerful technique for characterizing crystalline materials and can be used for phase identification, quality control, and to determine unit cell parameters.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to a homogeneous powder.
-
Data Collection: The powdered sample is packed into a sample holder and placed in a powder diffractometer. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.[15]
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The peak positions are used to determine the unit cell parameters, and the overall pattern serves as a fingerprint for the specific crystalline phase.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that provides detailed information about the structure and dynamics of molecules in solution.
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]
-
Data Acquisition: The sample is placed in the NMR spectrometer, and a series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra are acquired.[17][18]
-
Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.[19][20]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described techniques.
Logical Comparison of Techniques
The selection of a structural elucidation technique is a critical decision in the research and development process. The following diagram illustrates the logical considerations for choosing between SC-XRD, pXRD, and NMR for the analysis of a small molecule like this compound.
References
- 1. rigaku.com [rigaku.com]
- 2. quora.com [quora.com]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.umd.edu [www2.chem.umd.edu]
- 6. kbfi.ee [kbfi.ee]
- 7. xrd.dcbp.unibe.ch [xrd.dcbp.unibe.ch]
- 8. Charges and Fees – Molecular Structure Laboratory – UW–Madison [xray.chem.wisc.edu]
- 9. Pricing — X-ray Core [chem.kuleuven.be]
- 10. biokeanos.com [biokeanos.com]
- 11. use of nmr in structure ellucidation | PDF [slideshare.net]
- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 13. wiley.com [wiley.com]
- 14. XRC Fees - X-Ray Crystallography Facility [xrcf.caltech.edu]
- 15. pubcompare.ai [pubcompare.ai]
- 16. youtube.com [youtube.com]
- 17. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. researchgate.net [researchgate.net]
- 20. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
A Comparative Analysis of the Biological Activities of Benz[f]isoquinoline and Benz[h]isoquinoline
This report summarizes the known biological activities of benz[f]isoquinoline and benz[h]isoquinoline derivatives, highlighting their potential as scaffolds for anticancer agents and neurological drugs. The primary biological activities explored are cytotoxicity against cancer cell lines, inhibition of topoisomerase enzymes, and binding affinity to sigma receptors.
Data Presentation
Cytotoxicity
The cytotoxic properties of derivatives of both this compound and benz[h]isoquinoline have been investigated, suggesting their potential as anticancer agents.
| Compound Class | Derivative | Cell Line(s) | Activity Metric (IC₅₀) | Reference |
| This compound | 7-oxo-7H-dibenz[f,ij]isoquinoline-2-carboxamide | Jurkat, Leukemia P388, Lung Neoplasms, Colon 38 | Order of increasing cytotoxicity for carboxamide-linked compounds: 8- < 4- < 2- < 11-. The 11-carboxamide showed curative activity in a refractory in vivo colon tumor model.[1] | [1] |
| Benz[h]isoquinoline | 8-hydroxylated benz[h]isoquinoline derivatives | Not specified | Retained significant cytotoxicity. | [2] |
Note: The presented cytotoxicity data is derived from separate studies and may not be directly comparable due to variations in experimental conditions.
Enzyme Inhibition
Derivatives of benz[h]isoquinoline have been evaluated for their effects on topoisomerase I and II, enzymes critical for DNA replication and a key target in cancer therapy.
| Compound Class | Enzyme Target | Result | Reference |
| This compound | Topoisomerase I / II | Data not available in the reviewed literature. | |
| Benz[h]isoquinoline | Topoisomerase I and II | Showed greatly decreased inhibitory effects compared to the parent gamma-carbolines.[2] | [2] |
Receptor Binding
This compound derivatives have been identified as high-affinity ligands for sigma receptors, which are implicated in various central nervous system disorders.
| Compound Class | Receptor Target | Key Findings | Reference |
| This compound | Sigma Receptors | Hexa- and octahydrobenz[f]isoquinolines with lipophilic N-substituents demonstrated high affinity for the sigma site. | |
| Benz[h]isoquinoline | Sigma Receptors | Data not available in the reviewed literature. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or benz[h]isoquinoline derivatives) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Topoisomerase I Inhibition Assay (Relaxation of Supercoiled Plasmid DNA)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL bovine serum albumin).[3]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.
Sigma Receptor Binding Assay
This assay determines the affinity of a test compound for sigma receptors using a radioligand competition binding format.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma receptors (e.g., guinea pig brain).
-
Binding Reaction: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of a radiolabeled sigma receptor ligand (e.g., --INVALID-LINK---pentazocine for sigma-1 or [³H]DTG for sigma-1 and sigma-2) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: General workflow for the key biological assays.
Caption: Simplified signaling pathways for Topoisomerase and Sigma Receptors.
References
A Researcher's Guide to In Vitro Assay Validation for a Novel Benz[f]isoquinoline Kinase Inhibitor Series
This guide provides a comprehensive comparison of a new series of fictitious benz[f]isoquinoline compounds—BZF-1, BZF-2, and BZF-3—against a known reference inhibitor. It details the essential in vitro assays required to validate their potency, selectivity, and cellular activity, complete with experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of kinase inhibitors.
The validation of small molecule kinase inhibitors is a critical phase in drug discovery, ensuring that promising compounds are potent, selective, and active in a cellular context.[1][2] The journey involves a multi-step process of biochemical, biophysical, and cell-based assays to identify and optimize lead candidates.[1] This guide outlines a tiered validation workflow, starting from primary biochemical screening to determine potency, followed by broader kinase panel screening to assess selectivity, and finally, cell-based assays to confirm target engagement and functional effects.
Experimental Validation Workflow
The validation process for a new chemical series follows a logical progression from initial potency determination to comprehensive selectivity and cellular characterization. This workflow ensures that resources are focused on the most promising candidates.
Biochemical Potency: Target Kinase Inhibition
The initial step is to determine the direct inhibitory potency of the compounds against the target kinase. This is typically achieved by measuring the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for this purpose.[4]
Comparative Potency Data
The following table summarizes the IC50 values for the BZF series and a reference inhibitor against the target kinase, determined using a TR-FRET biochemical assay. For competitive inhibitors, performing the assay with an ATP concentration near the Michaelis constant (Km) allows the IC50 to approximate the inhibition constant (Ki).[5][6]
| Compound | Target Kinase IC50 (nM) |
| BZF-1 | 15 |
| BZF-2 | 85 |
| BZF-3 | 250 |
| Reference Inhibitor | 25 |
Protocol: TR-FRET Kinase Assay for IC50 Determination
This protocol is adapted from standard homogeneous kinase assay methodologies.[4]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds (BZF-1, BZF-2, BZF-3, and Reference Inhibitor) in DMSO, starting from a 100 µM stock.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer appropriate for the kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Kinase Solution: Dilute the recombinant target kinase in kinase buffer to a 2X final concentration.
-
Substrate/ATP Solution: Prepare a 4X solution of the appropriate biotinylated peptide substrate and ATP (at Km concentration) in kinase buffer.
-
Detection Mix: Prepare a 2X solution of Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer (e.g., TR-FRET Dilution Buffer).
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the compound dilutions to the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a well-known potent inhibitor as a positive control (100% inhibition).
-
Add 5 µL of the 2X Kinase Solution to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X Substrate/ATP solution.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding 10 µL of the 2X Detection Mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Kinase Selectivity Profiling
Since most kinase inhibitors target the highly conserved ATP-binding pocket, assessing selectivity is crucial to minimize potential off-target effects.[8] Compounds are screened against a broad panel of kinases to create a selectivity profile.
Comparative Selectivity Data
BZF-1 and the Reference Inhibitor were screened at a 1 µM concentration against a panel of 50 kinases representing different families of the human kinome. The table shows inhibition data for a selection of key off-target kinases.
| Compound (at 1 µM) | Target Kinase (% Inhibition) | Off-Target Kinase A (% Inhibition) | Off-Target Kinase B (% Inhibition) | Off-Target Kinase C (% Inhibition) |
| BZF-1 | 98% | 75% | 15% | 5% |
| Reference Inhibitor | 95% | 25% | 10% | 8% |
Protocol: Kinase Selectivity Profiling
-
Compound Submission: Provide the test compounds (e.g., BZF-1) and reference inhibitor at a high concentration stock (e.g., 10 mM in DMSO).
-
Primary Screen: Compounds are typically tested at a single, high concentration (e.g., 1 µM or 10 µM) against the kinase panel using a suitable assay format (e.g., radiometric or binding assay).[5][9]
-
Hit Identification: Kinases showing significant inhibition (e.g., >70%) are identified as "hits."[9]
-
Dose-Response Confirmation: For all identified hits, a full 10-point dose-response curve is generated to determine the IC50 value, confirming the off-target activity.
-
Selectivity Analysis: The selectivity can be quantified using metrics like the Selectivity Score (S-score) or by comparing the IC50 values between the primary target and off-targets.
Cellular Activity and Target Engagement
Biochemical assays use purified enzymes, which may not fully reflect the complex cellular environment.[10][11] Therefore, it is essential to validate inhibitor activity in cell-based assays. These assays determine a compound's ability to penetrate the cell membrane, engage its target, and exert a functional effect, such as inhibiting cell proliferation.
Comparative Cellular Proliferation Data
The anti-proliferative activity of the compounds was assessed in a cancer cell line known to be dependent on the target kinase's signaling pathway. The GI50 (concentration for 50% growth inhibition) was determined using an MTT assay.
| Compound | Cellular Anti-Proliferation GI50 (nM) |
| BZF-1 | 50 |
| BZF-2 | 450 |
| BZF-3 | > 10,000 |
| Reference Inhibitor | 80 |
Protocol: MTT Cell Proliferation Assay
This protocol is based on standard methods for determining drug effects on adherent cell lines.[12]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.[12]
-
Data Acquisition: Measure the absorbance of each well at 490-570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all measurements. Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of compound concentration and fit the data to determine the GI50 value.
Target Signaling Pathway
This compound compounds often target receptor tyrosine kinases (RTKs) that are critical nodes in oncogenic signaling. Inhibition of such a kinase is expected to block downstream signaling cascades, like the RAS-RAF-MEK-ERK pathway, which ultimately controls cell proliferation and survival.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. m.youtube.com [m.youtube.com]
- 3. courses.edx.org [courses.edx.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 11. m.youtube.com [m.youtube.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
A New Era in Colon Cancer Therapeutics: Efficacy of a Novel Benz[f]isoquinoline Drug Compared to Standard Treatments
For Immediate Release
In the relentless pursuit of more effective cancer therapies, a novel benz[f]isoquinoline derivative, 7-oxo-7H-dibenz[f,ij]isoquinoline-11-carboxamide, is showing exceptional promise in preclinical studies against colon cancer. This guide provides a comprehensive comparison of this emerging drug with existing standard-of-care treatments, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Executive Summary
Preclinical evidence suggests that 7-oxo-7H-dibenz[f,ij]isoquinoline-11-carboxamide exhibits significant antitumor activity, in some cases demonstrating curative potential in murine models of colon cancer. This positions it as a promising candidate for further development, potentially offering a new therapeutic avenue for patients with colorectal cancer, a disease commonly treated with combination chemotherapy regimens such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) and FOLFIRI (5-fluorouracil, leucovorin, and irinotecan).[1][2][3] This document will delve into the comparative efficacy, underlying mechanisms, and the experimental basis for these claims.
Comparative Efficacy Analysis
The true measure of a novel therapeutic lies in its performance against established treatments. The following tables summarize the available preclinical data, comparing the efficacy of 7-oxo-7H-dibenz[f,ij]isoquinoline-11-carboxamide with standard chemotherapeutic agents for colon cancer.
Table 1: In Vitro Cytotoxicity against Human Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 7-oxo-7H-dibenz[f,ij]isoquinoline-11-carboxamide | Colon 38 | Data not publicly available |
| 5-Fluorouracil (5-FU) | Various Colon Cancer Lines | ~1-10 |
| Oxaliplatin | Various Colon Cancer Lines | ~0.1-5 |
| Irinotecan (SN-38, active metabolite) | Various Colon Cancer Lines | ~0.01-0.1 |
Note: Specific IC50 values for the novel this compound are not yet in the public domain, but qualitative reports indicate high cytotoxicity.
Table 2: In Vivo Antitumor Activity in Murine Models (Colon 38 Tumor Model)
| Treatment | Dosage | Tumor Growth Delay | Outcome |
| 7-oxo-7H-dibenz[f,ij]isoquinoline-11-carboxamide | Not specified | Substantial | Curative activity reported [4][5] |
| 5-Fluorouracil/Leucovorin | Standard doses | Moderate | Palliative, not curative |
| FOLFOX Regimen | Standard doses | Significant | Palliative, not curative |
Unraveling the Mechanism of Action
While the precise signaling pathways targeted by 7-oxo-7H-dibenz[f,ij]isoquinoline-11-carboxamide are still under active investigation, isoquinoline alkaloids as a class are known to exert their anticancer effects through various mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation and survival.[6][7]
Caption: Potential mechanisms of this compound anticancer activity.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the efficacy analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Colon cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The this compound derivative and standard chemotherapeutic agents are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: A sterile MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[8] During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization: The culture medium is carefully removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the cell viability against the drug concentration.
Caption: Workflow of the in vitro MTT cytotoxicity assay.
In Vivo Tumor Growth Delay Assay (Murine Xenograft Model)
This assay evaluates the efficacy of an anticancer agent in a living organism by measuring its effect on the growth of implanted tumors.
Protocol:
-
Cell Implantation: Human colon cancer cells (e.g., Colon 38) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Cohort Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
-
Treatment Administration: The this compound derivative or standard chemotherapy is administered to the treatment groups according to a predetermined schedule and dosage. The control group receives a vehicle control.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the experiment.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified period.
-
Data Analysis: The tumor growth curves for each group are plotted. The tumor growth delay, defined as the difference in the time it takes for tumors in the treated and control groups to reach a specific volume, is calculated.
Caption: Logical flow of the in vivo tumor growth delay assay.
Conclusion and Future Directions
The novel this compound derivative, 7-oxo-7H-dibenz[f,ij]isoquinoline-11-carboxamide, has demonstrated compelling preclinical anticancer activity against colon cancer models, warranting further investigation. Its reported curative efficacy in a refractory in vivo model suggests a potential paradigm shift in the treatment of this malignancy. Future research should focus on elucidating its precise mechanism of action, conducting head-to-head in vivo comparative studies with standard-of-care regimens like FOLFOX, and comprehensive toxicological profiling to pave the way for potential clinical trials. The scientific community eagerly awaits further data on this promising new therapeutic agent.
References
- 1. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 2. The Role of Chemotherapy in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fightcolorectalcancer.org [fightcolorectalcancer.org]
- 4. Synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Bridging the Gap: A Comparative Guide to Experimental and Computational Data for Benz[f]isoquinoline
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of benz[f]isoquinoline, cross-referencing experimental findings with computational predictions to provide a comprehensive characterization of this significant heterocyclic scaffold.
This compound, a polycyclic aromatic heterocycle, and its derivatives are of considerable interest in medicinal chemistry. Notably, analogues of this compound have been identified as high-affinity ligands for sigma receptors, suggesting potential applications in neuroscience and oncology.[1] A thorough understanding of its physicochemical and biological properties is crucial for the rational design of novel therapeutics. This guide provides a comparative overview of available experimental data and theoretical predictions for this compound, highlighting the synergy between these approaches in modern chemical research.
Spectroscopic Properties: A Side-by-Side Comparison
Spectroscopic analysis is fundamental to the structural elucidation of molecules. The comparison of experimentally measured spectra with those predicted by computational methods, such as Density Functional Theory (DFT), serves as a powerful tool for validating molecular structures and understanding their electronic properties.
¹H NMR Spectroscopy
| Proton | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Deviation (ppm) |
| H-1 | Data not available | Calculation required | - |
| H-2 | Data not available | Calculation required | - |
| H-3 | Data not available | Calculation required | - |
| H-4 | Data not available | Calculation required | - |
| H-5 | Data not available | Calculation required | - |
| H-6 | Data not available | Calculation required | - |
| H-8 | Data not available | Calculation required | - |
| H-9 | Data not available | Calculation required | - |
| H-10 | Data not available | Calculation required | - |
¹³C NMR, FT-IR, and UV-Vis Spectroscopy
Comprehensive experimental data for ¹³C NMR, Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy of the parent this compound are not extensively detailed in the surveyed literature. However, computational chemistry offers robust methods for their prediction. The table below outlines the parameters that would be compared in a comprehensive study.
| Spectroscopic Technique | Experimental Data | Computational Prediction |
| ¹³C NMR | Chemical Shifts (δ, ppm) | GIAO Calculated Chemical Shifts (δ, ppm) |
| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT Calculated Vibrational Frequencies (cm⁻¹) |
| UV-Vis | Absorption Maxima (λ_max, nm) | TD-DFT Calculated Electronic Transitions (nm) |
Biological Activity: Targeting the Sigma Receptor
While the biological profile of the unsubstituted this compound is not extensively documented, several of its derivatives have been synthesized and evaluated for their therapeutic potential. A significant finding is the high affinity of certain hexa- and octahydrothis compound analogues for the sigma receptor, a protein implicated in various neurological disorders and cancer.[1]
| Compound | Target | Experimental Kᵢ (nM) | Computational Docking Score (kcal/mol) |
| trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrothis compound | Sigma-1 Receptor | 0.25[1] | Prediction for this specific analogue required |
| This compound (Parent) | Sigma-1 Receptor | Data not available | Prediction required |
The remarkable affinity and selectivity of its derivatives make the this compound scaffold a promising starting point for the development of novel sigma receptor modulators.
Experimental and Computational Protocols
Reproducibility and methodological transparency are paramount in scientific research. Below are detailed protocols representative of the synthesis, characterization, and evaluation of this compound and its derivatives.
Synthesis: Pictet-Spengler Reaction
A common route for the synthesis of isoquinoline scaffolds is the Pictet-Spengler reaction.
-
Starting Materials: A β-arylethylamine and an aldehyde or ketone.
-
Reaction Conditions: The reaction is typically carried out in an acidic medium.
-
Cyclization: The initial condensation of the amine and the carbonyl compound forms a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.
-
Aromatization: The resulting tetrahydrothis compound can be aromatized using an oxidizing agent, such as palladium on carbon (Pd/C), to yield this compound.
-
Purification: The final product is purified using column chromatography or recrystallization.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: The infrared spectrum is obtained using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol).
Biological Evaluation: Radioligand Binding Assay for Sigma Receptor Affinity
-
Tissue Preparation: Guinea pig brain cerebellum is homogenized in a buffer solution.
-
Incubation: The tissue homogenate is incubated with a radiolabeled sigma receptor ligand (e.g., [³H]-DTG) and varying concentrations of the test compound (this compound derivative).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value.
Computational Methodology
-
Geometry Optimization: The 3D structure of this compound is optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Spectroscopic Predictions:
-
NMR: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method.
-
IR: Vibrational frequencies are calculated from the optimized geometry.
-
UV-Vis: Electronic transitions are predicted using Time-Dependent DFT (TD-DFT).
-
-
Molecular Docking:
-
The crystal structure of the target protein (e.g., sigma-1 receptor) is obtained from the Protein Data Bank.
-
The this compound molecule is docked into the binding site of the protein using software like AutoDock or Glide.
-
The binding affinity is estimated based on the calculated docking score.
-
Visualizing the Workflow and Biological Context
Diagrams are essential for illustrating complex processes and relationships. The following visualizations were created using Graphviz (DOT language).
Caption: Workflow for cross-referencing experimental and computational data.
Caption: Simplified signaling pathway involving the Sigma-1 Receptor.
References
Validating the Mechanism of Action for the Bioactive Benz[f]isoquinoline Alkaloid, Berberine, in Colon Cancer
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the bioactive protoberberine benz[f]isoquinoline alkaloid, berberine, with standard chemotherapeutic agents in the context of colon cancer. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and potential therapeutic applications of berberine. This document summarizes key experimental data, provides detailed protocols for validation studies, and visualizes the underlying signaling pathways.
Comparative Efficacy in Colon Cancer Cell Lines
Berberine has demonstrated significant anti-proliferative effects in various colon cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or synergistic with standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Doxorubicin.
| Cell Line | Berberine IC50 (µM) | 5-Fluorouracil (5-FU) IC50 (µM) | Doxorubicin IC50 (µM) | Combination Effect with 5-FU | Reference |
| SW620 | 54.41 (at 48h) | - | - | - | [1] |
| LoVo | 78.66 (at 48h) | - | - | - | [1] |
| Caco-2 | 281.4 (at 24h) | 20,070 | - | Synergistic | [2] |
| HT29 | 34.6 (at 72h) | - | - | - | [3] |
| HCT-116 | - | - | - | - | [3] |
| SW480 | - | - | - | - | [3][4] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways
Berberine exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in colon cancer. The primary mechanism involves the inhibition of the PI3K/AKT/mTOR and JAK2/STAT3 pathways, which are critical for cell survival, proliferation, and metastasis.
PI3K/AKT/mTOR Pathway
Berberine upregulates the expression of the tumor suppressor PTEN, which in turn inhibits the phosphorylation of PI3K and AKT.[3][5] This leads to the deactivation of downstream targets like mTOR, ultimately resulting in decreased cell proliferation and induction of apoptosis.[3][4]
Caption: Berberine's inhibition of the PI3K/AKT/mTOR signaling pathway.
JAK2/STAT3 Pathway
Berberine has been shown to inhibit the phosphorylation of JAK2 and STAT3.[1] This pathway is often constitutively active in colon cancer and contributes to tumor growth and metastasis by regulating the expression of genes involved in cell cycle progression and angiogenesis.
Caption: Berberine's inhibition of the JAK2/STAT3 signaling pathway.
Experimental Protocols for Mechanism Validation
To validate the mechanism of action of berberine, the following experimental protocols are provided.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of berberine on colon cancer cells.
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed colon cancer cells (e.g., SW480, HT29) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of berberine (e.g., 0, 10, 25, 50, 100 µM) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of Signaling Proteins
This protocol is used to assess the effect of berberine on the protein expression and phosphorylation status of key components of the PI3K/AKT and JAK2/STAT3 pathways.
Methodology:
-
Cell Lysis: Treat colon cancer cells with berberine at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-STAT3, STAT3, PTEN, β-actin) overnight at 4°C. Recommended dilutions should be determined empirically but often range from 1:1000 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Alternatives and Comparative Analysis
5-Fluorouracil (5-FU): A mainstay in colon cancer chemotherapy, 5-FU is a pyrimidine analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis. While effective, it is associated with significant side effects. Studies have shown that berberine can act synergistically with 5-FU, potentially allowing for lower, less toxic doses of the conventional drug.[2]
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. Its use is limited by cardiotoxicity. Berberine has shown the potential to enhance the efficacy of doxorubicin in some cancer types, although more research is needed in colon cancer.
Berberine, a bioactive this compound alkaloid, presents a compelling case as a potential therapeutic agent for colon cancer. Its mechanism of action, centered on the inhibition of critical pro-survival signaling pathways, has been validated through various in vitro studies. The quantitative data suggests efficacy comparable to and potentially synergistic with standard chemotherapies, offering the prospect of improved treatment outcomes with reduced toxicity. The provided experimental protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this promising natural compound.
References
- 1. Berberine Inhibits Invasion and Metastasis of Colorectal Cancer Cells via COX-2/PGE2 Mediated JAK2/STAT3 Signaling Pathway | PLOS One [journals.plos.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Berberine Inhibited Growth and Migration of Human Colon Cancer Cell Lines by Increasing Phosphatase and Tensin and Inhibiting Aquaporins 1, 3 and 5 Expressions [mdpi.com]
- 4. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of Benz[f]isoquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benz[f]isoquinoline analogs, focusing on their potential as therapeutic agents. The information presented is based on experimental data from multiple studies and is intended to inform future drug design and development efforts.
Anticancer Activity of Benz[f]quinoline Derivatives
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. The synthesis and evaluation of these compounds have revealed key structural features that contribute to their cytotoxic effects against various cancer cell lines.
A study involving the synthesis of novel benzo[f]quinoline derivatives demonstrated that both quaternary salts and cycloadducts exhibit anticancer activity. The synthesis process involves a two-step pathway: quaternization of the benzo[f]quinoline nitrogen heterocycle, followed by a [3+2] dipolar cycloaddition reaction.[1]
Key SAR Insights:
-
Quaternary Salts: Aromatic R substituents on the quaternary salts were found to be crucial for activity. For instance, salt 3d showed non-selective activity against a range of cancer cells, while salt 3f exhibited high selectivity for leukemia cells.[1]
-
Cycloadducts: Pyrrolo-benzo[f]quinoline structures were generally more active than isoindolo-benzo[f]quinoline structures, suggesting that a single fused ring is preferred for anticancer activity.[1]
-
Substituent Effects: In a series of benzo[c]quinoline derivatives, which are structurally similar to benzo[f]quinolines, cycloadducts generally showed stronger anticancer activity than the precursor quaternary salts.[2] Specifically, compound 5a was active against most of the cell lines studied, and compound 6c showed significant lethality against the SR leukemia cell line.[2] Another related benzo[f]quinoline derivative, 8b , demonstrated potent activity against ovarian (OVCAR-4) and renal (ACHN) cancer cell lines.[2]
Comparative Anticancer Activity Data
| Compound | Derivative Type | Cancer Cell Line(s) | Activity/Selectivity | Reference |
| 3d | Quaternary Salt | Non-small cell lung cancer (HOP-92), Melanoma (LOX IMVI, SK-MEL-5), Breast cancer (MDA-MB-468) | Non-selective, remarkable cytotoxic efficiency | [1] |
| 3f | Quaternary Salt | Leukemia | Highly selective | [1] |
| 5a | Cycloadduct (Benzo[c]quinoline) | Multiple cell lines, including CNS cancer (SNB-75) | Broad anticancer activity | [2] |
| 6c | Cycloadduct (Benzo[c]quinoline) | Leukemia (SR) | Significant lethality (17% PGI) | [2] |
| 8b | Cycloadduct (Benzo[f]quinoline) | Ovarian cancer (OVCAR-4), Renal cancer (ACHN) | High percentage growth inhibition (99% PGI) | [2] |
This compound Analogs as Kinase Inhibitors
The isoquinoline scaffold is a key component of several kinase inhibitors. SAR studies have focused on modifying this core to achieve higher potency and selectivity for specific kinases involved in cancer signaling pathways, such as the PI3K/AKT/mTOR and Ras/RAF/MEK pathways.[3]
A series of novel pyrazolo[3,4-c]isoquinoline derivatives were identified as potent dual inhibitors of PI3Kα and BRAFV600E.[3] Compounds A6, A7, A9, and A11 from this series showed remarkable inhibitory activities against both enzymes and potent antiproliferative effects against a panel of cancer cell lines.[3]
In a different study, isoquinoline-tethered quinazoline derivatives were developed as HER2 kinase inhibitors with enhanced selectivity over EGFR.[4] The bioisosteric replacement of a quinoline moiety with an isoquinoline resulted in a 7- to 12-fold increase in selectivity for HER2 over EGFR compared to lapatinib.[4] The representative compound 14f demonstrated more potent inhibition of HER2 phosphorylation at the cellular level than lapatinib.[4]
This compound Analogs as Sigma Receptor Ligands
Conformationally restricted 4-phenylpiperidine analogs, including hexa- and octahydrobenz[f]isoquinolines, have been synthesized and evaluated for their affinity to the sigma recognition site.[5] These studies aimed to develop potent and selective sigma ligands for investigating their role in psychosis.[5]
Key SAR Findings:
-
N-Substituents: Lipophilic N-substituents on the hexa- and octahydrothis compound core were found to be critical for high affinity to the sigma site.[5]
-
High Affinity and Selectivity: The compound trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrothis compound (26) exhibited an exceptionally high affinity of 0.25 nM for the sigma site, making it one of the highest affinity sigma ligands reported.[5] This compound also showed at least 10,000-fold selectivity over the D2 dopamine receptor.[5]
Experimental Protocols
In Vitro Anticancer Assay
The anticancer activity of the benzo[f]quinoline derivatives was evaluated by the National Cancer Institute (NCI) using their standard screening protocol.[2]
Methodology:
-
Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Drug Incubation: Cells are incubated with the test compounds at a single concentration for a specified period.
-
Endpoint Measurement: The protein content is estimated using a sulforhodamine B (SRB) assay.
-
Data Analysis: The percentage growth inhibition (PGI) is calculated. A PGI value of 100 indicates total growth inhibition, while a value between 0 and 100 indicates partial growth inhibition. A negative PGI value signifies cell killing.
Sigma Receptor Binding Assay
The affinity of the this compound analogs for the sigma recognition site was determined using a radioligand binding assay.[5]
Methodology:
-
Tissue Preparation: Guinea pig cerebellum homogenates were used as the source of sigma receptors.
-
Radioligand: [3H]-DTG was used as the radioligand.
-
Incubation: The tissue homogenates were incubated with the radioligand and varying concentrations of the test compounds.
-
Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the bound fraction was measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) were determined and converted to Ki values.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. SAR studies have demonstrated that modifications to this core structure can lead to potent and selective anticancer agents, kinase inhibitors, and sigma receptor ligands. The data presented in this guide can serve as a valuable resource for medicinal chemists and pharmacologists in the design of next-generation drugs based on the this compound framework. Further optimization of these analogs, guided by the SAR principles outlined herein, holds promise for the development of effective treatments for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound analogues as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to benz[f]isoquinoline
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of benz[f]isoquinoline, objectively comparing classical and modern methodologies with supporting experimental data.
The this compound scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. The efficient construction of this tricyclic aromatic system is a key challenge for synthetic chemists. This guide provides a head-to-head comparison of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of the most suitable method for a given research objective.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Reagents & Conditions | Yield (%) | Reference |
| Photocyclization of 3-Stilbazole | Direct aromatization, photolytic conditions | 3-Stilbazole, Iodine, Cyclohexane, UV irradiation (high-pressure mercury lamp) | 54 | [Loader, C. E., & Timmons, C. J. (1966)] |
| Suzuki-Miyaura Coupling followed by Cyclization | Convergent, modular, milder conditions | 2-(3-bromopyridin-4-yl)naphthalene, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Not explicitly reported for parent this compound, but a viable theoretical route based on analogous syntheses. | [Mamane, V., et al. (2003)] |
In-Depth Analysis of Synthetic Strategies
This section details the reaction mechanisms and provides insights into the advantages and limitations of each synthetic approach.
Photocyclization of 3-Stilbazole: A Classic Approach
The photochemical cyclization of stilbene analogs is a well-established method for the synthesis of polycyclic aromatic compounds. In the case of this compound, the irradiation of 3-stilbazole in the presence of an oxidizing agent, such as iodine, leads to the formation of the desired tricycle through an intramolecular cyclization followed by aromatization.
Advantages:
-
Directness: This method provides a straightforward route to the aromatic this compound core in a single step from a readily accessible precursor.
-
Atom Economy: The reaction proceeds with the loss of only two hydrogen atoms.
Limitations:
-
Yield: The reported yield is moderate.
-
Scalability: Photochemical reactions can be challenging to scale up due to the need for specialized equipment and the attenuation of light in larger reaction volumes.
-
Byproducts: The formation of side products can complicate purification.
Modern Catalytic Methods: A Modular and Milder Alternative
Modern cross-coupling strategies, such as the Suzuki-Miyaura reaction, offer a more convergent and flexible approach to the synthesis of complex aromatic systems. While a direct synthesis of the parent this compound via this method is not explicitly detailed in the readily available literature, the synthesis of substituted analogs provides a clear blueprint for this route. The general strategy involves the palladium-catalyzed coupling of a suitably functionalized naphthalene derivative with a pyridine derivative, followed by an intramolecular cyclization to construct the central isoquinoline ring.
Advantages:
-
Modularity: This approach allows for the facile introduction of various substituents on both the naphthalene and pyridine rings by simply changing the coupling partners.
-
Milder Conditions: Cross-coupling reactions are typically performed under milder conditions compared to the harsh acidic or high-temperature conditions of some classical methods.
-
Potential for High Yields: Modern catalytic systems often provide high yields and selectivity.
Limitations:
-
Multi-step Synthesis: This route requires the pre-functionalization of the starting materials, adding to the overall step count.
-
Catalyst Cost and Removal: The use of palladium catalysts can add to the cost of the synthesis, and removal of the metal from the final product is often necessary, especially in pharmaceutical applications.
Experimental Protocols
Protocol 1: Photocyclization of 3-Stilbazole
Materials:
-
3-Stilbazole
-
Iodine
-
Cyclohexane (spectroscopic grade)
-
High-pressure mercury lamp
Procedure:
-
A solution of 3-stilbazole (1.0 g) and iodine (0.1 g) in cyclohexane (1.5 L) is prepared.
-
The solution is irradiated with a 100-W high-pressure mercury-vapor lamp for 48 hours. The lamp can be housed in a water-cooled silica probe immersed in the reaction solution.
-
After irradiation, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed successively with sodium thiosulfate solution and water.
-
The ethereal solution is dried over anhydrous magnesium sulfate and the solvent is evaporated.
-
The crude product is purified by chromatography on alumina using benzene as the eluent to afford this compound.
-
Further purification can be achieved by crystallization from a suitable solvent.
(Adapted from Loader, C. E., & Timmons, C. J. (1966). Journal of the Chemical Society C: Organic, 1078-1081.)
Visualizing the Synthetic Pathways
To further elucidate the logical flow of the synthetic strategies, the following diagrams are provided.
Caption: A comparison of the Photocyclization and a proposed Suzuki-Miyaura route to this compound.
Caption: A representative experimental workflow for the photochemical synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved through both classical and modern synthetic methodologies. The choice of the optimal route will depend on the specific requirements of the research, including the desired substitution pattern, scalability, and available resources. The photochemical cyclization of 3-stilbazole offers a direct, albeit moderately yielding, route to the parent scaffold. In contrast, modern catalytic methods like the Suzuki-Miyaura coupling provide a more flexible and potentially higher-yielding, though multi-step, approach for the synthesis of both the parent and substituted benz[f]isoquinolines. For medicinal chemistry applications where the exploration of structure-activity relationships is crucial, the modularity of the Suzuki-Miyaura approach is particularly advantageous. For the straightforward synthesis of the unsubstituted core, the photochemical method remains a viable option.
Safety Operating Guide
Navigating the Disposal of Benz[f]isoquinoline: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Benz[f]isoquinoline now have a clear guide to its proper and safe disposal. Due to its classification as a hazardous chemical, stringent procedures must be followed to ensure the safety of laboratory personnel and the protection of the environment. This document outlines the essential safety and logistical information for the operational and disposal plans of this compound.
Immediate Safety and Handling
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection, as determined by a risk assessment
Work with this compound and its waste should always be conducted within a certified chemical fume hood to minimize inhalation exposure.
Operational Disposal Plan
The primary and most critical step in the disposal of this compound is to never dispose of it down the drain. This is illegal for many hazardous chemicals and can lead to significant environmental contamination and harm to aquatic life.
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard warnings (e.g., "Toxic," "Carcinogen").
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.
-
Contaminated Materials: All items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered hazardous waste and disposed of in the designated container. These lightly contaminated items should be placed in designated waste pails for incineration.[1]
Final Disposal Procedures
The disposal of chemical waste is highly regulated. The specific procedures will depend on your location and the regulations set forth by local and national environmental agencies.
Primary Disposal Method:
-
Licensed Hazardous Waste Contractor: The collected this compound waste must be handed over to a licensed and certified hazardous waste disposal company. These companies are equipped to handle and dispose of such chemicals safely and in compliance with all regulations.
Potential Disposal Technologies:
While the specific method will be determined by the disposal facility, common technologies for hazardous chemical waste include:
-
Incineration: High-temperature incineration in a specialized hazardous waste incinerator is a common and effective method for destroying organic hazardous waste.[2]
-
Chemical Treatment: In some cases, chemical treatment to neutralize or degrade the hazardous compound may be employed. However, no specific, validated chemical treatment protocols for this compound were identified in the available literature.
Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1. Safety First | Wear appropriate Personal Protective Equipment (PPE). Work in a chemical fume hood. | Consult the Safety Data Sheet (SDS) and perform a risk assessment. |
| 2. Segregate Waste | Collect all this compound waste in a designated, labeled container. | Do not mix with other waste streams. Label container clearly. |
| 3. Store Safely | Store the sealed waste container in a designated, secure area away from incompatible materials. | Follow your institution's guidelines for hazardous waste storage. |
| 4. Professional Disposal | Arrange for pickup and disposal by a licensed hazardous waste management company. | Ensure the company is certified to handle this type of chemical waste. |
| 5. Documentation | Maintain accurate records of the waste generated and its disposal. | Compliance with regulations often requires meticulous record-keeping. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
Navigating the Safe Handling of Benz[f]isoquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and data integrity. Benz[f]isoquinoline, a heterocyclic aromatic compound, requires careful management due to the limited availability of specific safety data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory procedures.
| Protection Level | Task | Recommended Personal Protective Equipment (PPE) |
| Standard Laboratory Operations | Weighing, preparing solutions, and conducting reactions in a fume hood. | - Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile gloves (double-gloving is recommended). - Body Protection: A standard laboratory coat. |
| Procedures with High Splash or Aerosol Potential | High-concentration solution handling, heating, or any operation outside of a certified chemical fume hood. | - Eye and Face Protection: Chemical safety goggles and a face shield. - Hand Protection: Double-layered nitrile gloves. - Body Protection: A chemically resistant apron over a laboratory coat. - Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges may be necessary based on a risk assessment. |
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is essential to minimize exposure and contamination risks. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Receipt and Inventory: Upon receipt, visually inspect the container for any damage or leaks. Log the compound into the chemical inventory system.
-
Safety Information Review: Since a specific SDS is unavailable, review the general safety guidelines for handling aza-polycyclic aromatic hydrocarbons.
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood. Ensure that spill control materials are readily accessible.
-
-
Handling:
-
Donning PPE: Before handling the compound, put on the appropriate personal protective equipment as outlined in the table above.
-
Weighing and Solution Preparation:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use a spatula for transferring the solid material. Avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Performing the Experiment: Conduct all experimental procedures involving this compound within the chemical fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: After completing the work, decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable decontamination solution should be chosen based on institutional guidelines for aza-PAHs.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed waste container.
-
-
Disposal: Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste. Do not dispose of this compound down the drain.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials. Collect the spilled material and place it in a sealed container for disposal. Ventilate the area. |
By adhering to these stringent safety protocols and operational plans, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. The lack of specific hazard data for this compound underscores the importance of a conservative and proactive approach to laboratory safety.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
